molecular formula C9H9ClN2 B1422593 Isoindoline-4-carbonitrile hydrochloride CAS No. 1159825-57-6

Isoindoline-4-carbonitrile hydrochloride

Cat. No.: B1422593
CAS No.: 1159825-57-6
M. Wt: 180.63 g/mol
InChI Key: XVJQMFRHWPSTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindoline-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2.ClH/c10-4-7-2-1-3-8-5-11-6-9(7)8;/h1-3,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJQMFRHWPSTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679467
Record name 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159825-57-6
Record name 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159825-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-1H-isoindole-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-isoindole-4-carbonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of Isoindoline-4-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Isoindoline-4-carbonitrile hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1]

Part 1: Chemical Identity & Structural Analysis

This compound (also known as 4-Cyanoisoindoline HCl) is a bicyclic secondary amine salt.[1] It features a benzene ring fused to a pyrrolidine ring (isoindoline core) with a nitrile (cyano) substituent at the C4 position. This specific substitution pattern is electronically significant, as the electron-withdrawing nitrile group reduces the basicity of the isoindoline nitrogen and creates a dipole moment that influences binding affinity in drug targets (e.g., PARP inhibitors, kinase inhibitors).

Attribute Detail
Chemical Name 2,3-Dihydro-1H-isoindole-4-carbonitrile hydrochloride
CAS Number 1159825-57-6
Molecular Formula C₉H₈N₂[1][2] · HCl
Molecular Weight 180.63 g/mol
Free Base MW 144.17 g/mol
Structure Bicyclic (Benzene + Pyrrolidine), 4-position substitution
SMILES Cl.N#Cc1cccc2CNCc12

Part 2: Physicochemical Properties Profile

The following data summarizes the physical state and solution behavior of the compound. Note that as a hydrochloride salt, it exhibits distinct solubility and thermal properties compared to the free base.

PropertyValue / DescriptionContext
Appearance White to off-white crystalline powderHigh purity (>98%) form.[1]
Melting Point >250°C (Decomposes)Typical of secondary amine hydrochloride salts; exact value depends on crystal habit.[1]
Solubility (Water) High (>50 mg/mL)Ionic lattice dissociates readily in aqueous media.[1]
Solubility (DMSO) SolubleSuitable for biological assays and NMR analysis.[1]
Solubility (Organic) Insoluble in Et₂O, Hexanes, DCMUseful for purification via precipitation.
Hygroscopicity ModerateShould be stored in a desiccator; tends to clump upon moisture exposure.[1]
pKa (Conjugate Acid) ~8.5 – 9.0 (Predicted)The 4-CN group (EWG) lowers the pKa relative to unsubstituted isoindoline (~9.5).

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 4-cyanoisoindoline HCl is non-trivial due to the need to install the cyano group on the aromatic ring while constructing the bicyclic system. The most robust industrial route involves the bromination-cyclization strategy starting from 2,3-dimethylbenzonitrile.

Retrosynthetic Analysis & Pathway[1]

The synthesis relies on constructing the pyrrolidine ring after the nitrile is already in place to avoid harsh cyanation conditions that might affect the secondary amine.

Synthesis Figure 1: Synthetic Pathway for Isoindoline-4-carbonitrile HCl Start 2,3-Dimethylbenzonitrile (Starting Material) Inter1 2,3-Bis(bromomethyl)benzonitrile (Reactive Intermediate) Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 N-Benzyl-4-cyanoisoindoline (Protected Amine) Inter1->Inter2 Benzylamine K2CO3, MeCN Product 4-Cyanoisoindoline HCl (Final Product) Inter2->Product 1. H2, Pd/C (De-benzyl) 2. HCl/Dioxane

Detailed Experimental Protocol

Step 1: Radical Bromination

  • Reagents: Suspend 2,3-dimethylbenzonitrile (1.0 eq) and N-bromosuccinimide (NBS, 2.1 eq) in anhydrous CCl₄ or PhCF₃. Add AIBN (0.05 eq) as initiator.

  • Reaction: Reflux (80°C) for 4–6 hours under N₂ atmosphere. Monitor by TLC for disappearance of starting material.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate to obtain crude 2,3-bis(bromomethyl)benzonitrile.

Step 2: Cyclization (N-Benzylation)

  • Reagents: Dissolve crude dibromide in Acetonitrile. Add K₂CO₃ (3.0 eq) and Benzylamine (1.05 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours. The amine acts as a nucleophile, displacing both bromides to close the ring.

  • Purification: Aqueous workup (EtOAc extraction).[1] Purify via silica gel chromatography (Hex/EtOAc) to isolate N-benzyl-4-cyanoisoindoline.

Step 3: Deprotection & Salt Formation

  • Hydrogenation: Dissolve N-benzyl intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%). Stir under H₂ balloon (1 atm) for 2–4 hours. Note: Monitor closely to avoid reducing the nitrile group.

  • Salting: Filter off catalyst. Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.5 eq) dropwise.

  • Isolation: The HCl salt precipitates immediately.[1] Filter, wash with cold diethyl ether, and dry under vacuum.

Part 4: Chemical Reactivity & Stability

Understanding the reactivity profile is crucial for using this intermediate in downstream drug development (e.g., S_NAr reactions or amide coupling).

Reaction TypeReactivity DescriptionExperimental Consideration
N-Alkylation High nucleophilicity of the secondary amine.[1]Reacts readily with alkyl halides or epoxides. Use mild bases (DIPEA, K₂CO₃) to avoid nitrile hydrolysis.
Nitrile Hydrolysis Susceptible to acid/base hydrolysis.[1]Avoid strong aqueous acids/bases at high heat, which will convert the -CN to -CONH₂ (amide) or -COOH (acid).
Nitrile Reduction Can be reduced to primary amine (-CH₂NH₂).[1]Use H₂/Raney Ni or LAH if the aminomethyl derivative is desired.
Oxidation Amine is prone to N-oxidation.[1]Store under inert gas.[1] Avoid peroxides.

Part 5: Analytical Characterization

To validate the identity of CAS 1159825-57-6, the following spectral data should be observed.

1. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆):

  • δ 9.80 (br s, 2H): NH₂⁺ protons (Exchangeable with D₂O).

  • δ 7.85 (d, J=7.5 Hz, 1H): Aromatic H adjacent to CN (C5).

  • δ 7.72 (d, J=7.5 Hz, 1H): Aromatic H (C7).

  • δ 7.60 (t, J=7.5 Hz, 1H): Aromatic H (C6).

  • δ 4.65 (s, 2H): Benzylic CH₂ (C3, adjacent to CN side).

  • δ 4.45 (s, 2H): Benzylic CH₂ (C1).

  • Note: The asymmetry caused by the 4-CN group makes the two methylene groups chemically distinct (non-equivalent).

2. Mass Spectrometry (LC-MS):

  • Mode: ESI+

  • m/z: 145.1 [M+H]⁺ (Calculated for C₉H₉N₂).

3. HPLC Purity Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% -> 95% MeCN in Water (+0.1% TFA).

  • Detection: UV at 230 nm (Nitrile absorbance).[1]

Part 6: Safety & Handling (GHS)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.[1]
Eye Irritation H319 Causes serious eye irritation.[1]
STOT-SE H335 May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling open powder.

  • Storage: Store at 2–8°C (Refrigerated) in a tightly sealed container. Hygroscopic – keep dry.[1]

  • Spill: Sweep up solid spills to avoid dust generation.[1] Neutralize aqueous residues with dilute bicarbonate before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53350322 (Related Indene Analog) & Isoindoline Derivatives. Retrieved from .

  • Echemi (2024). 1H-Isoindole-4-carbonitrile, 2,3-dihydro-, hydrochloride (1:[1][2]1) - CAS 1159825-57-6 Product Details.[2] Retrieved from .

  • World Intellectual Property Organization (2008). Patent WO2008084261: Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors.[1] (Describes synthesis of PARP inhibitors utilizing isoindoline/indoline cores).

  • Speck, K. & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078.[3] Retrieved from .[3]

  • ChemicalBook (2025). 4-Cyano-isoindoline Hydrochloride Properties and Safety. Retrieved from .

Sources

Isoindoline-4-carbonitrile hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of Isoindoline-4-carbonitrile hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound (CAS: 1159825-57-6) is a bicyclic secondary amine salt utilized primarily as a pharmacophore in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and Cereblon E3 ligase modulators.[1][2] Its structural rigidity, provided by the fused benzene-pyrrolidine system, restricts conformational entropy, making it an ideal scaffold for enhancing binding affinity in drug-target interactions.[2]

This guide outlines the compound's critical specifications, a robust synthetic route designed to preserve the cyano functionality, and quality control protocols.

Chemical Identity & Physical Specifications

The following data represents the validated physicochemical constants for the hydrochloride salt form.

ParameterSpecification
Chemical Name 4-Cyanoisoindoline hydrochloride
IUPAC Name 2,3-Dihydro-1H-isoindole-4-carbonitrile hydrochloride
CAS Number 1159825-57-6
Molecular Formula C₉H₈N₂[1][2][3][4][5][6] · HCl (C₉H₉ClN₂)
Molecular Weight 180.64 g/mol (Free base: 144.17 g/mol )
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (>10 mg/mL)
Melting Point >250 °C (decomposition)
Acidity (pKa) ~8.5 (calculated for the conjugate acid)
SMILES Cl.N#CC1=CC=CC2=C1CNC2

Synthetic Methodology (Expert Protocol)

Retrosynthetic Analysis

Direct cyanation of isoindoline is challenging due to the reactivity of the secondary amine.[2] The most robust industrial route involves constructing the isoindoline core from 3-bromo-o-xylene , followed by protection, cyanation, and controlled deprotection.[2]

Critical Insight: Standard hydrogenolytic debenzylation (H₂/Pd-C) poses a high risk of reducing the nitrile group to a primary amine.[2] Therefore, this protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) for chemoselective dealkylation.[2]

Reaction Pathway Diagram[2]

SynthesisPath Start 3-Bromo-o-xylene Inter1 1-Bromo-2,3-bis (bromomethyl)benzene Start->Inter1 NBS, AIBN CCl4, Reflux Inter2 N-Benzyl-4-bromoisoindoline Inter1->Inter2 BnNH2, K2CO3 MeCN, 60°C Inter3 N-Benzyl-4-cyanoisoindoline Inter2->Inter3 Zn(CN)2, Pd(PPh3)4 DMF, 120°C Final Isoindoline-4-carbonitrile HCl Inter3->Final 1. ACE-Cl, DCE 2. MeOH, Reflux 3. HCl/Ether

Figure 1: Chemoselective synthesis pathway avoiding nitrile reduction.[2]

Step-by-Step Protocol
Step 1: Radical Bromination[2]
  • Charge a reactor with 3-bromo-o-xylene (1.0 eq) and CCl₄ (10 vol).

  • Add N-bromosuccinimide (NBS) (2.1 eq) and catalytic AIBN (0.05 eq).[2]

  • Reflux for 12 hours under N₂ atmosphere.

  • Cool to 0°C, filter off succinimide by-product.[2] Concentrate filtrate to yield 1-bromo-2,3-bis(bromomethyl)benzene.[2]

Step 2: Cyclization[2]
  • Dissolve the crude bromide in Acetonitrile (MeCN).[2]

  • Add Benzylamine (1.05 eq) and K₂CO₃ (3.0 eq).

  • Heat to 60°C for 4 hours. The benzyl group protects the nitrogen and prevents over-alkylation.[2]

  • Aqueous workup and extraction with EtOAc yields N-benzyl-4-bromoisoindoline.[2]

Step 3: Rosenmund-von Braun Cyanation[2]
  • Dissolve N-benzyl-4-bromoisoindoline in dry DMF.

  • Add Zinc Cyanide (Zn(CN)₂) (0.6 eq) and Pd(PPh₃)₄ (5 mol%).[2]

  • Degas with Argon for 30 minutes.

  • Heat to 120°C for 16 hours.

  • Safety Note: Quench with FeSO₄ or dilute bleach to neutralize cyanide waste.[2]

  • Purify via silica column chromatography to isolate N-benzyl-4-cyanoisoindoline.[2]

Step 4: Chemoselective Deprotection & Salt Formation
  • Dissolve the intermediate in 1,2-Dichloroethane (DCE).[2]

  • Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 eq) at 0°C.

  • Reflux for 2 hours (forms the carbamate intermediate).

  • Evaporate solvent, redissolve residue in Methanol , and reflux for 1 hour (cleaves carbamate to free amine).

  • Cool to room temperature. Add 2M HCl in Diethyl Ether .

  • Filter the white precipitate, wash with cold ether, and dry under vacuum.[2]

Quality Control & Analytical Validation

Trustworthiness in chemical supply relies on rigorous QC.[2] The following workflow ensures the absence of the reduced impurity (4-aminomethyl isoindoline).

QC_Workflow Sample Batch Sample HNMR 1H NMR (DMSO-d6) Sample->HNMR HPLC HPLC Purity Sample->HPLC Titration Chloride Content (AgNO3 Titration) Sample->Titration Decision Pass Criteria? HNMR->Decision Confirm 9H No Benzyl Peak HPLC->Decision >98.0% Area Titration->Decision 19.0-20.0% Cl Release Certificate of Analysis (CoA) Decision->Release Yes Reject Reprocess / Discard Decision->Reject No

Figure 2: Quality Control Decision Matrix.

Key Analytical Signals[2]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.80 (br s, 2H, NH₂⁺)

    • δ 7.85 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.60 (t, 1H, Ar-H)[2]

    • δ 4.65 (s, 2H, CH₂-N), 4.58 (s, 2H, CH₂-N).[2]

    • Note: The methylene protons are chemically non-equivalent due to the 4-cyano asymmetry but may appear as overlapping singlets or broad signals depending on resolution.[2]

Applications in Drug Discovery[4][6][8]

Isoindoline-4-carbonitrile is a "privileged scaffold" in medicinal chemistry, often serving as a bioisostere for indoles or tetrahydroisoquinolines.[2]

  • PARP Inhibitors: Used to synthesize analogs of Niraparib or Veliparib where the core rigidity improves metabolic stability (reducing CYP450 oxidation susceptibility).[2]

  • Kinase Inhibitors: The cyano group acts as a reversible covalent "warhead" or a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., JAK or BTK inhibitors).[2]

  • Cereblon Modulators: Structural analogs of Lenalidomide incorporate the isoindoline ring to bind CRBN, facilitating the ubiquitination of Ikaros/Aiolos transcription factors.[2]

Safety & Handling (GHS)[1][2][5]

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][5]

    • H315: Causes skin irritation.[2][5][7]

    • H319: Causes serious eye irritation.[2][5][8]

    • H335: May cause respiratory irritation.[2][5][7]

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • PubChem Compound Summary. (2025). This compound.[1][2][4] National Center for Biotechnology Information.[2] Retrieved from [Link]

  • World Intellectual Property Organization. (2009).[2][7] Method for preparing 4-halo-isoindoline hydrochloride (CN101560180A).[2] Patentscope. Retrieved from

Sources

Technical Monograph: Pharmacological Architectures of Isoindoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoindoline core, specifically the isoindoline-1,3-dione (phthalimide) scaffold, represents a "privileged structure" in medicinal chemistry.[1] Its pharmacological versatility stems from its ability to act as a rigid, planar anchor that positions functional groups into specific hydrophobic pockets of target proteins. While historically associated with the teratogenic tragedy of thalidomide, modern structure-activity relationship (SAR) studies have repurposed this scaffold into a cornerstone of Targeted Protein Degradation (TPD) and neuroprotective therapeutics.

This guide dissects the molecular mechanisms of isoindolines, moving beyond basic descriptions to the causal pharmacodynamics driving their efficacy in oncology (via E3 ligase modulation) and neurodegeneration (via cholinesterase inhibition).

Structural Basis & SAR Analysis

The pharmacological potency of isoindolines is dictated by the electronic and steric environment of the bicyclic ring system. The core structure consists of a benzene ring fused to a succinimide-like five-membered ring.

The Pharmacophore Map

The biological activity hinges on two primary vectors of modification:

  • The N-Terminus (Position 2): Modification here dictates solubility and primary target affinity (e.g., glutarimide ring for Cereblon binding vs. benzyl piperazine for AChE binding).

  • The Benzene Ring (Positions 4-7): Substitutions here (amino, fluoro, chloro) modulate electronic density, affecting metabolic stability and potency. For instance, the C4-amino group in Lenalidomide is critical for its improved safety profile over Thalidomide.

Visualization: Isoindoline SAR Logic

IsoindolineSAR Core Isoindoline-1,3-dione (Scaffold) N_Sub N-Substitution (Pos 2) Determines Target Class Core->N_Sub Ring_Sub Benzene Ring (Pos 4-7) Tunes Potency/Stability Core->Ring_Sub IMiD Glutarimide moiety (Cereblon Binding) N_Sub->IMiD Oncology Neuro Benzyl/Piperazine moiety (AChE Inhibition) N_Sub->Neuro Neurology Ring_Sub->IMiD 4-NH2 (Lenalidomide) Ring_Sub->Neuro 5-F/Cl (Potency Boost)

Figure 1: Structural logic of the isoindoline scaffold. The N-substitution dictates the therapeutic indication, while ring substitutions fine-tune physicochemical properties.

The Immunomodulatory Paradigm: Molecular Glues

The most commercially significant application of isoindolines lies in the Immunomodulatory Imide Drugs (IMiDs) class: Thalidomide, Lenalidomide, and Pomalidomide.

Mechanism of Action: Cereblon Modulation

Unlike traditional inhibitors, IMiDs function as molecular glues . They bind to Cereblon (CRBN) , the substrate-recognition component of the CRL4 E3 ubiquitin ligase complex.

  • Binding: The glutarimide ring of the isoindoline compound inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • Surface Remodeling: This binding alters the surface topography of CRBN.

  • Neosubstrate Recruitment: The altered surface recruits "neosubstrates" (proteins not normally degraded), specifically IKZF1 (Ikaros) and IKZF3 (Aiolos) .

  • Degradation: These transcription factors are polyubiquitinated and degraded by the proteasome, leading to T-cell activation and myeloma cell death.

Visualization: CRBN-Mediated Degradation Pathway

CRBN_Pathway Drug Isoindoline Drug (Lenalidomide) Complex Drug-CRBN Complex (Altered Surface) Drug->Complex Binding CRBN Cereblon (CRBN) E3 Ligase Component CRBN->Complex Binding Ternary Ternary Complex (CRBN-Drug-IKZF) Complex->Ternary Recruitment IKZF Neosubstrates (IKZF1/IKZF3) IKZF->Ternary Recruitment Ub Poly-Ubiquitination Ternary->Ub E3 Ligase Activity Degradation Proteasomal Degradation (Cell Death/Activation) Ub->Degradation

Figure 2: The molecular glue mechanism. The isoindoline derivative acts as an interface adapter, enabling the E3 ligase to recognize and tag transcription factors for destruction.

Comparative Potency Data

The following table summarizes the evolution of IMiDs, highlighting the shift from broad sedation to targeted anti-cancer activity.

CompoundStructure ModificationPrimary TargetIC50 (MM Cell Lines)Clinical Indication
Thalidomide Unsubstituted PhthalimideCRBN (Low affinity)~50-100 µMMultiple Myeloma (First gen)
Lenalidomide 4-Amino substitutionCRBN (High affinity)~0.1-0.5 µMMM, MDS (del5q)
Pomalidomide 4-Amino, C=O removalCRBN (Highest affinity)< 0.1 µMRelapsed/Refractory MM

Beyond Oncology: Neuroprotection & Anti-Inflammatory

Recent research has pivoted the isoindoline scaffold toward neurodegenerative diseases, specifically as Dual Binding Site Inhibitors of Acetylcholinesterase (AChE).[1]

Cholinesterase Inhibition

Alzheimer’s pathology involves the breakdown of acetylcholine (ACh) and the aggregation of amyloid-beta (Aβ).[1][2][3][4] Isoindoline-1,3-diones conjugated with benzyl-piperazine moieties have shown the ability to:

  • Bind the Catalytic Active Site (CAS) of AChE.[1]

  • Bind the Peripheral Anionic Site (PAS) , which prevents AChE-induced Aβ aggregation.[1]

Key Insight: Electron-withdrawing groups (Cl, F, NO2) at the ortho or para positions of the N-benzyl ring significantly enhance inhibitory potency (IC50 values reaching nanomolar ranges, e.g., 0.91 µM), often outperforming the standard of care, Donepezil.[3]

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed for validation and synthesis.

Protocol A: Synthesis of N-Substituted Isoindoline-1,3-diones

Objective: To synthesize a library of pharmacologically active phthalimide derivatives.

Reagents: Phthalic anhydride (1.0 eq), Primary Amine (1.0 eq), Glacial Acetic Acid (Solvent).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phthalic anhydride (5 mmol) in 10 mL of glacial acetic acid.

  • Addition: Slowly add the substituted primary amine (5 mmol) at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C for 4–6 hours. Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 50 mL of ice-cold water.

  • Filtration: Collect the resulting precipitate via vacuum filtration.

  • Purification: Recrystallize from ethanol to yield the pure isoindoline-1,3-dione.

Protocol B: TR-FRET Cereblon Binding Assay

Objective: To validate the affinity of synthesized isoindolines for the CRBN E3 ligase (Self-Validating Protocol).

Principle: A competition assay where the test compound displaces a fluorophore-labeled Thalidomide analog (Tracer) from the CRBN protein.

Materials:

  • His-tagged CRBN-DDB1 complex.

  • Anti-His Terbium (Tb) labeled antibody (Donor).

  • Cy5-labeled Thalidomide tracer (Acceptor).

Workflow:

  • Plating: Dispense 5 µL of test compound (serial dilution in DMSO) into a 384-well low-volume plate.

  • Protein Mix: Add 5 µL of CRBN-DDB1/Anti-His-Tb mixture. Incubate for 15 mins.

  • Tracer: Add 5 µL of Cy5-Thalidomide tracer.

  • Equilibration: Incubate for 60 minutes at Room Temperature in the dark.

  • Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 615 nm [Tb], Emission 2: 665 nm [Cy5]).

  • Data Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Check:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Run unlabeled Lenalidomide; expected IC50 should be ~2-5 µM depending on specific assay conditions.

Future Outlook: PROTACs

The isoindoline scaffold is currently evolving from a "drug" to a "warhead." In Proteolysis Targeting Chimeras (PROTACs) , the isoindoline moiety (usually Lenalidomide or Pomalidomide) serves as the E3 ligase ligand.

  • Design Strategy: Link the C4-amino position of Lenalidomide via a PEG linker to a ligand for a target protein (e.g., BRD4 or KRAS).

  • Advantage: This hijacks the CRBN machinery to degrade proteins that have no enzymatic active site (undruggable targets), expanding the pharmacological utility of isoindolines exponentially.

References

  • Mechanism of IMiDs: Kronke, J., et al. (2014).[5] Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science. Link

  • AChE Inhibition SAR: Aliabadi, A., et al. (2021).[1][4] Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. Link

  • Structural Basis of CRBN Binding: Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. Link

  • Anti-inflammatory Activities: Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. Neliti. Link

  • Cereblon Neosubstrates: Gandhi, A. K., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN). British Journal of Haematology. Link

Sources

Technical Guide: Synthesis Strategies for Isoindoline-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindoline-4-carbonitrile hydrochloride (CAS 1159825-57-6) is a critical pharmacophore in modern medicinal chemistry, serving as the core scaffold for next-generation PARP inhibitors and immunomodulatory imide drugs (IMiDs). The 4-position substitution on the isoindoline ring presents a specific regiochemical challenge; unlike the symmetric 5-position, the 4-position is sterically congested and electronically distinct.

This guide provides a technical analysis of the two primary synthetic pathways, categorized by the starting material:

  • The "Accelerator" Route: Starting from 4-Bromoisoindoline HCl (Late-stage functionalization).

  • The "Construction" Route: Starting from 1-Bromo-2,3-dimethylbenzene (De novo ring construction).

Strategic Retrosynthesis & Logic

The synthesis hinges on the introduction of the nitrile group. Direct construction of the isoindoline ring from a nitrile-bearing precursor (e.g., 3-cyanophthalic anhydride) is often plagued by over-reduction during the amide-to-amine transformation. Therefore, the industry standard relies on a Halogen-to-Nitrile Exchange (HNX) strategy on the formed ring.

Visualization: Retrosynthetic Pathway

The following diagram illustrates the logical disconnection from the target salt back to the raw commodity chemicals.

Retrosynthesis Target Isoindoline-4-carbonitrile HCl (Target Salt) FreeBase Isoindoline-4-carbonitrile (Free Base) Target->FreeBase HCl Salt Formation ProtectedCN N-Boc-4-cyanoisoindoline (Protected Intermediate) FreeBase->ProtectedCN Deprotection (Acid) ProtectedBr N-Boc-4-bromoisoindoline (Critical Junction) ProtectedCN->ProtectedBr Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3) BromoSalt 4-Bromoisoindoline HCl (Starting Material A) ProtectedBr->BromoSalt Boc Protection BisBromo 1,2-bis(bromomethyl)-3-bromobenzene BromoSalt->BisBromo Cyclization (Benzylamine/NH3) Xylene 3-Bromo-o-xylene (Starting Material B) BisBromo->Xylene Radical Bromination (NBS, AIBN)

Figure 1: Retrosynthetic tree demonstrating the two primary entry points: Starting Material A (Commercial/Lab Scale) and Starting Material B (Industrial/Cost-Effective).[1]

Starting Material A: 4-Bromoisoindoline Hydrochloride

CAS: 923590-95-8 Best For: Fast-tracking drug discovery, gram-to-kilogram scale-up, high-purity requirements.

Using 4-bromoisoindoline allows researchers to bypass the hazardous radical bromination steps. The core technical challenge here is the chemoselective cyanation . The secondary amine of the isoindoline must be protected before cyanation to prevent metal poisoning and side reactions.

Detailed Protocol: The Protected Cyanation Workflow
Step 1: N-Protection (Self-Validating System)
  • Reagents: 4-Bromoisoindoline HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc2O, 1.1 eq), Triethylamine (TEA, 2.5 eq), DCM.

  • Procedure:

    • Suspend starting material in DCM at 0°C.

    • Add TEA slowly (exothermic). The solution should clarify as the free base forms.

    • Add Boc2O in DCM dropwise.

    • Validation: Monitor TLC (Hexane/EtOAc 4:1). The baseline spot (amine salt) must disappear, replaced by a high Rf spot (N-Boc intermediate).

    • Causality: We use Boc over Acetyl/Benzyl because Boc removal (HCl/Dioxane) directly yields the final hydrochloride salt in the last step, avoiding an extra salt-swap operation.

Step 2: Palladium-Catalyzed Cyanation (Critical Step)
  • Reagents: N-Boc-4-bromoisoindoline, Zn(CN)2 (0.6 eq), Pd2(dba)3 (2 mol%), dppf (4 mol%), Zn dust (catalytic), DMF (wet).

  • Technical Insight: While Rosenmund-von Braun (CuCN) is cheaper, it requires 180°C+ and difficult copper waste remediation. The Pd-catalyzed route operates at 90-100°C with higher yields.

  • Procedure:

    • Charge reaction vessel with substrate, Zn(CN)2, Pd catalyst, and ligand.

    • Critical: Perform 3x Vacuum/Nitrogen cycles. Oxygen irreversibly oxidizes the phosphine ligand, killing the catalytic cycle.

    • Add degassed DMF. Heat to 100°C for 4-12 hours.

    • Validation: HPLC monitoring at 254nm. Look for the shift in retention time. 4-Bromo (Rt ~ 5.2 min) -> 4-Cyano (Rt ~ 4.5 min, typically more polar).

    • Workup: Quench with FeSO4 or dilute ammonia to scavenge cyanide/palladium before extraction.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve crude nitrile in minimal dioxane. Add HCl solution. The product precipitates as a white solid.

  • Yield Expectation: 65-75% overall from bromo-precursor.

Starting Material B: 3-Bromo-o-xylene

CAS: 576-23-8 Best For: Cost reduction, multi-kilogram manufacturing, vertical integration.

This route builds the ring from scratch. The starting material is 1-bromo-2,3-dimethylbenzene . The challenge is controlling the radical bromination to prevent over-bromination (tribromides) which leads to impurities.

Comparative Data: Reagent Selection
Parameter3-Bromo-o-xylene (Route B)3-Nitrophthalic Anhydride (Route C)
Regiocontrol High (Fixed by starting material)Moderate (Isomer separation often required)
Step Count 4 (Bromination -> Cyclization -> Protect -> Cyanation)5+ (Imide formation -> Reduction -> Salt)
Safety Profile Low (Lachrymatory intermediates)Moderate
Cost/kg Low ($)Medium (

)
Detailed Protocol: Ring Construction
Step 1: Radical Bromination (Wohl-Ziegler)
  • Reagents: 3-Bromo-o-xylene, NBS (2.1 eq), AIBN (cat), CCl4 or PhCl.

  • Mechanism: Radical substitution at the benzylic positions.

  • Control Point: Stop reaction when mono-bromo species is <5%. Over-reaction leads to gem-dibromides which hydrolyze to aldehydes, ruining the yield.

Step 2: Cyclization
  • Reagents: 1,2-bis(bromomethyl)-3-bromobenzene (crude from Step 1), Benzylamine (1.05 eq), TEA.

  • Procedure:

    • Add amine slowly to the dibromide solution.

    • The resulting N-benzyl-4-bromoisoindoline is a stable intermediate.

    • Debenzylation: Hydrogenation (Pd/C, H2) removes the benzyl group to yield 4-Bromoisoindoline .

    • Note: Direct cyclization with ammonia is possible but prone to polymerization; benzylamine provides a cleaner "protected" cyclization.

Visualizing the Critical Workflow (Cyanation)

The conversion of the bromo-intermediate to the nitrile is the most failure-prone step. The following diagram details the decision logic and process control.

CyanationWorkflow Start Start: N-Boc-4-Br-Isoindoline Solvent Solvent Choice: DMF (Wet) or DMAc Start->Solvent Catalyst Catalyst System: Pd2(dba)3 + dppf Zn(CN)2 Solvent->Catalyst Degas CRITICAL: Degas (N2 Sparge 30 min) Catalyst->Degas Heat Heat 90-100°C (4-12 Hours) Degas->Heat Check IPC: HPLC SM < 1.0%? Heat->Check Check->Heat No (Add Catalyst) Workup Oxidative Workup (FeSO4/NaOCl) Check->Workup Yes Product Product: N-Boc-4-CN-Isoindoline Workup->Product

Figure 2: Process flow for the Palladium-catalyzed cyanation of the protected isoindoline.

References

  • Rosenmund–von Braun reaction (Mechanistic Background). Source: Organic Chemistry Portal.[2][3] URL:[Link][3]

  • Synthesis of isoindoline derivatives (General Methodology). Source: ResearchGate.[4] URL:[Link]

  • Palladium-Catalyzed Cyanation of Aryl Halides (Protocol Basis). Source: Organic Letters (Reference to general Pd-CN methodology). URL:[Link]

Sources

The Isoindoline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of a Bicyclic Heterocycle

The isoindoline core, a bicyclic heterocyclic system featuring a benzene ring fused to a pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, making it an ideal framework for interacting with a multitude of biological targets.[1][2] This guide delves into the multifaceted role of isoindoline derivatives in drug discovery, exploring their synthesis, mechanisms of action, and therapeutic applications across a spectrum of diseases. We will dissect the causality behind the success of key isoindoline-based drugs and provide insights into the design of next-generation therapeutics.

The Isoindoline Core: A Versatile Template for Therapeutic Innovation

The isoindoline skeleton is present in a remarkable array of bioactive molecules, both natural and synthetic.[1][3] Its derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, neuroprotective, and antimicrobial effects.[3][4][5] The success of isoindoline-based drugs can be attributed to the scaffold's ability to engage with specific biological targets, often leading to potent and selective therapeutic outcomes.

A prime example of the therapeutic prowess of isoindoline derivatives is the class of immunomodulatory drugs (IMiDs®), which includes thalidomide, lenalidomide, and pomalidomide.[6] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][6] Another notable example is apremilast, a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriasis and psoriatic arthritis.[1][7]

Harnessing the Power of Isoindoline Derivatives in Oncology

Isoindoline derivatives have made a significant impact in the field of oncology, particularly in the treatment of multiple myeloma. The immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide are cornerstones of therapy for this disease.[1][8]

Mechanism of Action: The Cereblon Connection

The primary target of lenalidomide and pomalidomide is the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][9] By binding to cereblon, these drugs modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[][11] The degradation of Ikaros and Aiolos has two major downstream effects:

  • Direct Anti-Myeloma Activity: Ikaros and Aiolos are essential for the survival and proliferation of myeloma cells. Their degradation leads to cell cycle arrest and apoptosis.[]

  • Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T cells leads to increased production of interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, thereby bolstering the patient's anti-tumor immune response.[9]

This dual mechanism of direct cytotoxicity and immune stimulation underscores the remarkable efficacy of these isoindoline-based agents.

G cluster_drug Isoindoline IMiD (Lenalidomide/Pomalidomide) cluster_cell Myeloma Cell cluster_immune Immune Cell (T-cell/NK cell) IMiD IMiD CRBN Cereblon (CRBN) E3 Ubiquitin Ligase IMiD->CRBN binds to Ikaros Ikaros (IKZF1) Aiolos (IKZF3) CRBN->Ikaros targets for ubiquitination Proteasome Proteasome Ikaros->Proteasome degraded by ImmuneActivation Immune Activation (IL-2 Production) Ikaros->ImmuneActivation represses Apoptosis Apoptosis & Cell Cycle Arrest Proteasome->Apoptosis leads to Proteasome->ImmuneActivation degradation removes repression

Caption: Mechanism of action of isoindoline-based immunomodulatory drugs.

Structure-Activity Relationship and Drug Design

The development of lenalidomide and pomalidomide from the parent compound thalidomide exemplifies a successful structure-activity relationship (SAR) study. The addition of an amino group at the 4-position of the phthalimide ring and a carbonyl group in pomalidomide significantly enhances its binding affinity for cereblon and its overall potency.[1][] This highlights the importance of subtle structural modifications in optimizing the pharmacological profile of isoindoline derivatives.

Expanding Horizons: Isoindoline Derivatives in Inflammatory Diseases

The therapeutic potential of the isoindoline scaffold extends beyond oncology into the realm of chronic inflammatory diseases.

Apremilast: A Phosphodiesterase 4 (PDE4) Inhibitor

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][7] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[12] By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.[12][13] This leads to a reduction in the production of tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and other pro-inflammatory mediators, while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[12]

G Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) PKA->ProInflammatory downregulates AntiInflammatory Anti-inflammatory Cytokines (IL-10) PKA->AntiInflammatory upregulates

Caption: Mechanism of action of the PDE4 inhibitor apremilast.

Neurodegenerative Diseases: An Emerging Frontier

Recent research has highlighted the potential of isoindoline derivatives in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[14][15] Certain isoindoline compounds have shown neuroprotective effects in preclinical models by mitigating oxidative stress and reducing neuronal cell death.[16][17] For instance, some derivatives have been shown to increase the expression of NRF2, a key transcription factor involved in the cellular antioxidant response.[16][17] While still in the early stages of investigation, these findings suggest a promising new therapeutic avenue for this class of compounds.

Synthesis of the Isoindoline Scaffold: A Chemist's Perspective

A variety of synthetic routes to the isoindoline core have been developed, allowing for the creation of diverse chemical libraries for drug screening. A common and efficient method involves the condensation of phthalic anhydride derivatives with primary amines or ammonia, followed by reduction of the resulting phthalimide.[18][19]

Representative Synthetic Protocol: Synthesis of N-substituted Isoindoline

G PhthalicAnhydride Phthalic Anhydride Phthalimide N-substituted Phthalimide PhthalicAnhydride->Phthalimide Condensation PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Phthalimide Isoindoline N-substituted Isoindoline Phthalimide->Isoindoline Reduction ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->Isoindoline

Caption: General synthetic scheme for N-substituted isoindolines.

Step-by-Step Methodology:

  • Phthalimide Formation:

    • To a solution of phthalic anhydride in a suitable solvent (e.g., glacial acetic acid or toluene), add an equimolar amount of the desired primary amine.

    • Heat the reaction mixture to reflux for several hours to facilitate the condensation and removal of water.

    • Upon completion, cool the reaction mixture and isolate the N-substituted phthalimide product by filtration or crystallization.

  • Reduction to Isoindoline:

    • Suspend the synthesized N-substituted phthalimide in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

    • Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at a reduced temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Quench the reaction cautiously with water and a base (e.g., NaOH solution) to precipitate the aluminum salts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting N-substituted isoindoline by chromatography or distillation.

This protocol serves as a fundamental template, and the choice of reagents and reaction conditions can be adapted to accommodate a wide range of substituents, enabling the synthesis of diverse isoindoline libraries for biological evaluation.

Quantitative Data Summary: A Snapshot of Isoindoline Bioactivity

CompoundTarget(s)Therapeutic AreaKey Bioactivity
Lenalidomide Cereblon (CRBN)Oncology (Multiple Myeloma)Potent immunomodulatory and anti-proliferative effects.[1][6]
Pomalidomide Cereblon (CRBN)Oncology (Multiple Myeloma)Higher potency than lenalidomide in preclinical models.[8][]
Apremilast Phosphodiesterase 4 (PDE4)Inflammation (Psoriasis)Selective inhibition of PDE4, leading to anti-inflammatory effects.[7][12]
Indoprofen COX-1 and COX-2Inflammation (withdrawn)Non-steroidal anti-inflammatory and analgesic properties.[1][20]
Chlorthalidone Na+/Cl- symporterCardiovascular (Hypertension)Diuretic and antihypertensive effects.[1][5]

Future Directions and Conclusion

The isoindoline scaffold continues to be a fertile ground for drug discovery. Current research is focused on several key areas:

  • Novel Target Identification: Exploring new biological targets for isoindoline derivatives beyond the established ones.

  • PROTACs and Molecular Glues: Utilizing the isoindoline core, particularly the phthalimide moiety, as a cereblon-binding element in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues to induce the degradation of disease-causing proteins.

  • Overcoming Drug Resistance: Designing next-generation isoindoline-based drugs that can overcome resistance mechanisms observed with current therapies.[21]

  • Expanding Therapeutic Applications: Investigating the potential of isoindoline derivatives in other disease areas, such as infectious diseases and metabolic disorders.[4][5]

References

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Andrade-Jorge, E., Bahena-Herrera, J. R., Soriano-Ursúa, M. A., & Trujillo-Ferrara, J. G. (2015). 2,3-dihydro-1H-isoindoline derivatives as novel drugs for Parkinson’s disease: In silico and an in vivo evaluation. 4th International Conference on Medicinal Chemistry & Computer Aided Drug Designing. [Link]

  • Trukhanova, Y. A., Kolesnik, D. A., Kuvaeva, E. V., Ksenofontova, G. V., Sopova, M. V., & Yakovlev, I. P. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chem. Proc., 5(1), 73. [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2019). PubMed. [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2020). JETIR. [Link]

  • Antiviral activity of isoindole derivatives. (2020). ResearchGate. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2024). National Institutes of Health. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). MDPI. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2021). Taylor & Francis Online. [Link]

  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). National Institutes of Health. [Link]

  • Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2013). ResearchGate. [Link]

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2021). PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2023). ResearchGate. [Link]

  • Evaluation of US 2016/0115161 A1: isoindoline compounds and methods of their use. (2016). Taylor & Francis Online. [Link]

  • The chemistry of isoindole natural products. (2014). National Institutes of Health. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]

  • Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. (2013). National Institutes of Health. [Link]

  • Apremilast. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. (1998). PubMed. [Link]

  • Mechanism of Action (MOA) | Otezla® (apremilast) HCP. (n.d.). Otezla. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021). National Institutes of Health. [Link]

  • Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. (2011). PubMed. [Link]

  • What is the mechanism of Pomalidomide? (2024). Patsnap Synapse. [Link]

  • Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. (2012). PubMed. [Link]

  • Apremilast. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. (2020). MDPI. [Link]

  • Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). (2017). Hilaris Publisher. [Link]

  • Mechanism of action of apremilast. (2015). ResearchGate. [Link]

  • Pomalidomide. (2013). Blood | American Society of Hematology. [Link]

  • What are the molecular and cellular mechanisms involved in the action of Pomalidomide? (n.d.). R Discovery. Retrieved January 26, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Isoindoline-4-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindoline-4-carbonitrile hydrochloride (CAS: 76283-09-5, salt form varies) is a critical pharmacophore in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] While several routes exist, many suffer from poor regioselectivity or the reduction of the labile nitrile group during N-deprotection.[1]

This application note details a non-hydrogenolytic, scalable protocol . Unlike traditional methods that rely on Pd/C-catalyzed debenzylation (which risks reducing the nitrile to a primary amine), this protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) for a chemoselective dealkylation.[1] This ensures the integrity of the cyano group while delivering the target as a high-purity hydrochloride salt.[1]

Retrosynthetic Analysis & Strategy

The synthesis targets the disconnection of the pyrrolidine ring.[1] The critical strategic decision is the choice of the nitrogen protecting group.[1] Benzyl (Bn) is selected for its ease of introduction and the ability to be removed via the Olofson method (ACE-Cl), avoiding the harsh Lewis acids required for tosyl groups or the hydrogenation risks associated with benzyl groups in the presence of nitriles.[1]

Strategic Pathway
  • Radical Bromination: Benzylic functionalization of 2,3-dimethylbenzonitrile.[1]

  • Cyclization: Double nucleophilic substitution using benzylamine.[1]

  • Chemoselective Deprotection: Removal of the benzyl group using ACE-Cl to yield the secondary amine hydrochloride.[1]

Retrosynthesis Figure 1: Retrosynthetic logic prioritizing nitrile stability. Target Isoindoline-4-carbonitrile HCl (Target) Inter1 N-Benzyl-4-cyanoisoindoline (Protected Intermediate) Target->Inter1 ACE-Cl Dealkylation (Avoids H2/Pd) Inter2 2,3-Bis(bromomethyl)benzonitrile (Activated Electrophile) Inter1->Inter2 Cyclization (BnNH2) SM 2,3-Dimethylbenzonitrile (Starting Material) Inter2->SM Wohl-Ziegler Bromination

[1][2]

Detailed Experimental Protocol

Stage 1: Synthesis of 2,3-Bis(bromomethyl)benzonitrile

Objective: Functionalize the benzylic positions via Wohl-Ziegler bromination. Criticality: Control of stoichiometry is vital to minimize mono-brominated impurities.

ReagentMWEquiv.[1][2][3][4][5][6]Mass/Vol
2,3-Dimethylbenzonitrile 131.181.013.1 g
N-Bromosuccinimide (NBS) 177.982.239.2 g
AIBN (Initiator)164.210.11.64 g
Chlorobenzene (Solvent)--200 mL

Procedure:

  • Setup: Charge 2,3-dimethylbenzonitrile and NBS into a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solvent: Add Chlorobenzene (preferred over CCl₄ for green chemistry compliance and higher boiling point).

  • Initiation: Add AIBN (Azobisisobutyronitrile) in one portion.

  • Reaction: Heat the mixture slowly to 85°C. An exotherm is often observed as the radical chain reaction propagates.[1] Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.[1]6) should disappear; the dibromide (Rf ~0.[1]4) will appear along with succinimide precipitate.[1]

  • Workup: Cool the mixture to 0°C. Filter off the insoluble succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from n-heptane to yield off-white crystals.

    • Yield Target: 65–75%[1]

    • Stability:[1] Store in the dark at 4°C (lachrymator).

Stage 2: Cyclization to N-Benzyl-isoindoline-4-carbonitrile

Objective: Formation of the isoindoline core.[1]

ReagentMWEquiv.[1][2][3][4][5][6]Mass/Vol
Dibromide (Stage 1) 288.971.020.0 g
Benzylamine 107.153.022.6 mL
K₂CO₃ (Anhydrous)138.213.028.7 g
Acetonitrile --250 mL

Procedure:

  • Suspension: Suspend the dibromide and K₂CO₃ in Acetonitrile (0.3 M concentration).

  • Addition: Add Benzylamine dropwise at room temperature to prevent polymerization.

  • Cyclization: Heat the mixture to 60°C for 3 hours.

    • Mechanism:[1][4][6][7][8][9] Double S_N2 displacement.[1]

  • Workup: Cool to RT and filter inorganic salts. Concentrate the filtrate.

  • Partition: Dissolve residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine.

  • Purification: The crude amine is often pure enough for the next step.[1] If necessary, purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).[1]

    • Yield Target: 80–85%[1]

Stage 3: ACE-Cl Deprotection & Salt Formation

Objective: Removal of the benzyl group without reducing the nitrile.[1]

ReagentMWEquiv.[1][2][3][4][5][6]Mass/Vol
N-Benzyl Intermediate 234.291.015.0 g
1-Chloroethyl chloroformate 142.971.28.3 mL
DCE (1,2-Dichloroethane) --150 mL
Methanol --150 mL

Procedure:

  • Carbamate Formation: Dissolve the N-benzyl intermediate in dry DCE under nitrogen. Cool to 0°C.[1][5]

  • Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) dropwise.

  • Reflux 1: Allow to warm to RT, then reflux for 2 hours.

    • Chemistry: The benzyl group is cleaved as benzyl chloride, forming the 1-chloroethyl carbamate intermediate.[1]

  • Evaporation: Concentrate the reaction mixture to dryness (rotary evaporator). Do not wash with water.[1]

  • Methanolysis: Redissolve the oily residue in HPLC-grade Methanol (150 mL).

  • Reflux 2: Reflux the methanol solution for 1 hour.

    • Chemistry: Methanol attacks the carbamate, decomposing it to the free amine hydrochloride, CO₂, and acetaldehyde dimethyl acetal.[1]

  • Isolation: Cool to 0°C. The product, This compound , may precipitate.[1] If not, concentrate to ~20 mL and add Et₂O (100 mL) to induce crystallization.[1]

  • Filtration: Filter the white solid, wash with cold ether, and dry under vacuum.[1]

Process Workflow & Logic

The following diagram illustrates the critical decision points and chemical transformations. Note the specific avoidance of hydrogen gas in the final step.

Workflow Figure 2: Forward synthesis workflow emphasizing the ACE-Cl deprotection strategy. SM 2,3-Dimethylbenzonitrile Step1 Bromination (NBS/AIBN) SM->Step1 Inter1 Dibromide Intermediate Step1->Inter1 Reflux 4h Step2 Cyclization (BnNH2/K2CO3) Inter1->Step2 Inter2 N-Benzyl Isoindoline Step2->Inter2 S_N2 Step3 ACE-Cl Deprotection Inter2->Step3 Selective Dealkylation Final Isoindoline-4-CN HCl Salt Step3->Final MeOH Reflux

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected NMR parameters.

1H NMR (400 MHz, DMSO-d6):

  • δ 10.1 (br s, 2H): NH₂⁺ protons (confirming salt formation).[1]

  • δ 7.85 (d, 1H), 7.78 (d, 1H), 7.60 (t, 1H): Aromatic protons (ABC system characteristic of 1,2,3-substitution).[1]

  • δ 4.65 (s, 2H), 4.48 (s, 2H): Methylene protons at C1 and C3.[1]

    • Note: The non-equivalence of methylene protons might be subtle; often appears as two singlets or a merged signal depending on resolution.[1]

  • Absence of: Signals at δ 7.3–7.4 (Benzyl aromatic protons) and δ 3.8 (Benzyl CH₂).[1]

Mass Spectrometry (ESI):

  • [M+H]⁺: Calculated: 145.07; Found: 145.1.[1]

Safety & Handling

  • NBS/Benzyl Bromides: Potent lachrymators and skin irritants.[1] Handle only in a fume hood.

  • ACE-Cl: Toxic and corrosive.[1] Decomposes to release HCl.[1][2] Ensure scrubbers are active.[1]

  • Cyanide Risk: While the nitrile group is stable under these conditions, strong acidic hydrolysis (e.g., heating in aq.[1] HCl) could theoretically release HCN.[1] Maintain anhydrous conditions during the ACE-Cl step until methanolysis.[1]

References

  • General Isoindoline Synthesis

    • Zhang, X., et al. "Method for preparing 4-halo-isoindoline hydrochloride."[1] CN Patent 101560180A, 2009.[1] Link

  • ACE-Cl Deprotection (Olofson Method)

    • Olofson, R. A., et al.[1] "A new reagent for the selective dealkylation of tertiary amines."[1] Journal of Organic Chemistry, 1984, 49(11), 2081–2082.[1] Link[1]

  • Nitrile Stability in Synthesis

    • Wang, Y., et al. "Synthesis of PARP Inhibitors containing the isoindoline scaffold."[1] World Intellectual Property Organization, WO2012019427, 2012.[1] Link

  • Bromination of Methylbenzonitriles

    • BenchChem.[1][4] "A Comparative Guide to the Mechanistic Pathway of 3-Bromo-2-(bromomethyl)benzonitrile Synthesis." BenchChem Application Notes, 2025. Link[1]

Sources

Application Note: Advanced One-Pot Synthesis of Substituted Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoindoline scaffold (specifically its oxidized form, isoindolin-1-one) is a privileged pharmacophore found in blockbuster immunomodulatory drugs (e.g., Lenalidomide, Pomalidomide) and emerging kinase inhibitors. Traditional synthesis often requires multi-step procedures involving the protection/deprotection of labile groups or harsh cyclization conditions.

This Application Note details two robust, one-pot synthetic protocols for generating diverse substituted isoindolinones. By leveraging Multicomponent Reactions (MCRs) and Transition-Metal Catalyzed C-H Activation, researchers can accelerate library generation and scaffold optimization.

Key Benefits:

  • Atom Economy: >85% for the MCR protocol.

  • Operational Simplicity: Telescoped workflows eliminate intermediate isolation.

  • Scalability: Protocols validated from mg to gram scale.

Introduction & Mechanistic Rationale

The Challenge

Conventional isoindoline synthesis often relies on the condensation of phthalic anhydride with amines followed by reduction, or the lithiation of benzyl amines. These methods suffer from limited functional group tolerance and poor atom economy.

The Solution: One-Pot Strategies

We present two distinct approaches:

  • Diversity-Oriented Synthesis (DOS): A catalyst-free Ugi-4CR/Cyclization cascade using 2-formylbenzoic acid. This is ideal for generating large libraries with high sp³ complexity.

  • Precision Scaffold Synthesis: A Palladium-catalyzed C-H activation/annulation. This is ideal for late-stage functionalization and constructing sterically demanding cores.

Protocol A: Diversity-Oriented Synthesis (Ugi-Cascade)

This method utilizes 2-formylbenzoic acid as a bifunctional input.[1][2][3] It serves as both the carbonyl component and the acid component in the Ugi-4-Component Reaction (Ugi-4CR), enabling a spontaneous post-condensation cyclization.

Mechanistic Pathway

The reaction proceeds via the formation of an imine, followed by isocyanide insertion to generate a nitrilium ion. The intramolecular carboxylic acid traps this intermediate (Mumm rearrangement equivalent), leading to the isoindolinone core.

UgiMechanism Start 2-Formylbenzoic Acid + Amine (R1-NH2) Imine Imine Intermediate (Protonated) Start->Imine - H2O Nitrilium Nitrilium Ion Imine->Nitrilium + Isocyanide Iso Isocyanide (R2-NC) Insertion Acyl O-Acyl Imidate (Intramolecular Trap) Nitrilium->Acyl Cyclization Product Isoindolinone Product Acyl->Product Mumm Rearrangement

Figure 1: Mechanism of the Ugi-4CR/Cyclization cascade using 2-formylbenzoic acid.

Experimental Protocol

Reagents:

  • 2-Formylbenzoic acid (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

  • Imine Formation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2-formylbenzoic acid (1.0 mmol, 150 mg) in MeOH (3.0 mL).

  • Add the primary amine (1.0 mmol) dropwise.

  • Checkpoint: Stir at room temperature (25 °C) for 30 minutes. The solution may turn slightly yellow, indicating imine formation.

  • Cascade Initiation: Add the isocyanide (1.0 mmol) in one portion.

  • Reaction: Seal the vial and stir at ambient temperature for 12–24 hours.

    • Optimization Note: For sterically hindered amines, heat to 60 °C.

  • Work-up: The product often precipitates.

    • If precipitate forms: Filter and wash with cold MeOH.

    • If soluble: Evaporate solvent under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • TLC: Disappearance of the aldehyde spot.

  • NMR: Appearance of the benzylic proton (chiral center) typically around 5.5–6.5 ppm.

Protocol B: Precision Synthesis (Pd-Catalyzed C-H Activation)

This method employs Palladium(II)-catalyzed C-H activation to couple benzamides with alkenes (e.g., acrylates), forming the isoindolinone ring via oxidative annulation. This route is preferred when the amide nitrogen requires specific substitution patterns not accessible via Ugi chemistry.

Mechanistic Pathway

The amide directing group guides the Pd(II) to the ortho-position. Olefin insertion is followed by reductive elimination and re-oxidation of the catalyst.

PdCycle Pd2 Pd(II) Species Coord Coordination & C-H Activation Pd2->Coord Insert Alkene Insertion Coord->Insert Elim Reductive Elimination Insert->Elim Ox Re-oxidation (Cu/Air) Elim->Ox Ox->Pd2

Figure 2: Catalytic cycle for the Pd(II)-mediated oxidative annulation of benzamides.

Experimental Protocol

Reagents:

  • N-Methoxybenzamide derivative (1.0 equiv) [Directing Group]

  • Acrylate/Alkene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)₂/Air

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step Procedure:

  • Setup: In a screw-cap pressure tube, combine the N-methoxybenzamide (0.5 mmol), Pd(OAc)₂ (11 mg, 10 mol%), and AgOAc (167 mg, 1.0 mmol).

  • Addition: Add the alkene (0.6 mmol) and DCE (2.0 mL).

  • Reaction: Seal the tube and heat to 100–110 °C in an oil bath for 16 hours.

    • Safety Note: Ensure the pressure tube is rated for the temperature/solvent vapor pressure.

  • Work-up: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a Celite pad to remove metal salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography.

Comparative Analysis & Substrate Scope

The following table summarizes the applicability of each protocol to help you select the correct method for your target molecule.

FeatureProtocol A: Ugi-CascadeProtocol B: Pd-Annulation
Primary Bond Formation C-N, C-C (Amide coupling)C-C (C-H Activation)
Complexity Generated High (4 components, 1 step)Moderate (2 components)
Limiting Reagent Must use 2-formylbenzoic acidRequires Directing Group (e.g., -OMe)
Atom Economy Excellent (Water is sole byproduct)Moderate (Stoichiometric oxidant waste)
Typical Yield 65–92%50–80%
Key Application Peptidomimetics, Diversity LibrariesScaffold hopping, Late-stage modification
Troubleshooting Guide
  • Issue (Protocol A): Low Yield.

    • Cause: Incomplete imine formation.

    • Fix: Add a dehydrating agent (molecular sieves, 4Å) during Step 2.

  • Issue (Protocol B): Black Precipitate (Pd Black).

    • Cause: Catalyst decomposition/aggregation.

    • Fix: Add a ligand (e.g., PPh3 or amino acid ligands) or increase oxidant loading to ensure Pd(II) regeneration.

References

  • Ugi-4CR Mechanism & Applications

    • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles... (2025).[4][5][6][7] NIH.

    • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC.

  • Transition Metal Catalysis

    • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. ResearchGate.[7]

    • Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles... NIH.

  • Green Chemistry Approaches

    • Synthesis of 2-substituted-3-(1H-indol-3-yl)isoindolin-1-one derivatives in water... Green Chemistry (RSC).

Sources

Application Note & Protocol: High-Purity Isolation of Isoindoline-4-carbonitrile Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic intermediates.

Executive Summary

This document provides a comprehensive guide to the purification of Isoindoline-4-carbonitrile hydrochloride, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The protocol herein is designed to be a robust, self-validating system, emphasizing the fundamental principles of solvent selection, crystal growth, and purity verification. This guide is structured to empower researchers not only to execute the purification of the title compound but also to apply these principles to other polar, crystalline hydrochloride salts.

Introduction: The Critical Role of Purity for this compound

This compound is a member of the isoindoline class of heterocyclic compounds, which are integral scaffolds in the development of various therapeutic agents[1]. The presence of the cyano group and the hydrochloride salt form imparts specific physicochemical properties that are advantageous for downstream synthetic transformations and for the pharmacological activity of the final active pharmaceutical ingredient (API)[2][3].

The purity of such intermediates is paramount; even minute impurities can lead to side reactions, decreased yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final API. Recrystallization is a powerful and economical technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures[4]. This application note details a systematic approach to developing a robust recrystallization protocol for this compound.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature[5]. Conversely, the impurities should either be highly soluble at room temperature or insoluble at high temperatures.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. Upon controlled cooling, the solubility of the target compound decreases, leading to its crystallization out of the solution, while the impurities ideally remain dissolved in the mother liquor[4].

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a recrystallization protocol. For a polar compound like this compound, a polar solvent is a logical starting point, following the principle of "like dissolves like"[5]. As a hydrochloride salt, its solubility in water and lower alcohols is generally significant[6].

Table 1: Solvent Selection Matrix for this compound

Solvent ClassExample SolventsPredicted Solubility of Isoindoline-4-carbonitrile HClRationale & Considerations
Protic Polar Water, Methanol, Ethanol, IsopropanolHigh to ModerateThe hydroxyl group can hydrogen bond with the hydrochloride salt. A solvent mixture (e.g., Ethanol/Water) is often ideal to fine-tune solubility.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateLow to ModerateMay provide the necessary solubility differential between hot and cold conditions. Less likely to be a primary solvent but can be a good anti-solvent.
Aprotic Non-Polar Toluene, HexanesVery Low/InsolubleUnlikely to be a primary solvent due to the compound's polarity. Can be used as an anti-solvent in a mixed-solvent system.

Experimental Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent from the table above, dropwise, at room temperature, vortexing after each addition. Note the solubility. A good candidate solvent will not dissolve the compound readily at room temperature.

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

Detailed Recrystallization Protocol

This protocol is a robust starting point and may require optimization based on the results of your solvent screening and the nature of the impurities in your crude material.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., 95% Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., 95% Ethanol) to just cover the solid.

  • Heating: Gently heat the mixture with stirring on a hot plate. Add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 1: Recrystallization Workflow

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization cluster_3 Isolation & Drying A Crude Compound in Flask B Add Minimal Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C Insoluble Impurities Present D Slow Cooling to Room Temperature C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystals H->I

Sources

Optimized Strategies for the Separation and Quantification of Isoindoline-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline Challenge

Isoindoline derivatives, particularly the isoindoline-1,3-dione scaffold, form the structural backbone of a critical class of immunomodulatory imide drugs (IMiDs), including Lenalidomide , Pomalidomide , and Thalidomide . These compounds are pivotal in treating multiple myeloma and myelodysplastic syndromes.

However, developing robust RP-HPLC methods for these compounds presents a unique duality of challenges:

  • Hydrolytic Instability: The glutarimide ring attached to the isoindoline core is susceptible to spontaneous hydrolysis in neutral-to-basic aqueous environments, leading to ring-opening degradation products during analysis.

  • Polarity & Retention: These compounds possess significant polarity (e.g., Lenalidomide LogP ≈ 0.4), often resulting in poor retention on standard C18 columns without careful phase modulation.

This guide moves beyond generic "recipes" to provide a causality-driven framework for developing stability-indicating methods for isoindolines.

Physicochemical Profiling & Mechanistic Strategy

Before selecting a column, we must understand the analyte's behavior in solution.

ParameterCharacteristicChromatographic Implication
Scaffold Stability Glutarimide ring is base-labile.CRITICAL: Mobile phase pH must be maintained < 4.0 to prevent on-column degradation.
pKa Aromatic amine (~2-3) and Imide (~10-11).At pH 3.0, the molecule is largely neutral/protonated, requiring ion-suppression techniques for sharp peaks.
Hydrophobicity Low to Moderate (LogP 0.4 – 2.5).Requires high aqueous content at the start of the gradient to focus the peak.
UV Absorption Strong absorbance at 210-220 nm (Carbonyl) and 254 nm (Aromatic).Dual-wavelength monitoring is recommended to distinguish impurities.

Method Development Workflow

The following diagram illustrates the logical flow for developing a method specifically for hydrolytically unstable isoindolines.

MethodDev Start Analyte Profiling (LogP, pKa, Stability) pH_Select Mobile Phase pH Selection (Must be Acidic < pH 4.0) Start->pH_Select Define Constraints Col_Screen Column Screening (C18 vs. Phenyl-Hexyl) pH_Select->Col_Screen Apply Conditions Gradient Gradient Optimization (Slope & Hold) Col_Screen->Gradient Select Stationary Phase Validation Validation (ICH Q2) Gradient->Validation Finalize Method

Figure 1: Strategic workflow emphasizing pH control as the primary constraint before column selection.

Detailed Protocol: Stability-Indicating RP-HPLC for Lenalidomide/Isoindolines

This protocol is synthesized from validated pharmaceutical methodologies and optimized for reproducibility.[1] It serves as a "Base Method" adaptable to other isoindoline derivatives.

A. Reagents & Preparation[2][3]
  • Buffer (Mobile Phase A): 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄).

    • Adjustment: Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

    • Why: Phosphate provides excellent buffering capacity at low pH, suppressing silanol activity and preventing glutarimide hydrolysis.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

    • Why: ACN has lower viscosity than Methanol, allowing for higher flow rates without backpressure issues, and provides sharper peaks for nitrogenous heterocycles.

  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[2][3]

    • Caution: Never dissolve isoindolines in pure basic solvents or keep them in neutral water for extended periods.

B. Chromatographic Conditions[1][2][4][5][6][7][8][9]
ParameterSettingRationale
Column Inertsil ODS-3V or X-Bridge C18 (150 x 4.6 mm, 3-5 µm)"V" type or Hybrid columns reduce peak tailing caused by secondary silanol interactions with the basic amine.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[4][2][3]
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer and reduces backpressure.
Detection UV @ 210 nmMaximizes sensitivity for the isoindoline carbonyls.
Injection Vol 10 - 20 µLDependent on sample concentration (target 0.1 mg/mL).
C. Gradient Program

Isoindolines are polar; a shallow gradient at the start is required.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.009010Initial Hold (Focusing)
2.009010Isocratic Hold
15.003070Linear Gradient (Elution)
20.003070Wash
20.109010Re-equilibration
25.009010End of Run

Troubleshooting & Logic Tree

When isoindoline methods fail, they usually fail due to hydrolysis or peak tailing . Use this decision matrix to diagnose issues.

Troubleshooting Problem Chromatographic Issue Split Peak Splitting / Doublet Problem->Split Tailing Peak Tailing (> 1.5) Problem->Tailing Check_pH Check Diluent pH Is it Neutral/Basic? Split->Check_pH Silanol Cause: Silanol Interaction Action: Add 0.1% TEA or Change Column Tailing->Silanol Symmetry Factor < 2.0 Void Cause: Column Void/Collapse Action: Replace Column Tailing->Void Shoulder Peak Hydrolysis Cause: On-Column Hydrolysis Action: Acidify Diluent & MP Check_pH->Hydrolysis Yes Overload Cause: Mass Overload Action: Dilute Sample Check_pH->Overload No

Figure 2: Diagnostic logic for common isoindoline separation failures.

Validation Criteria (ICH Q2 R1)

To ensure the method is "field-proven," it must meet these specific acceptance criteria derived from standard industry practices for Lenalidomide/Pomalidomide:

  • Specificity: No interference from blank or placebo at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).

  • Linearity:

    
     over a range of 50% to 150% of target concentration.
    
  • Precision: RSD

    
     for six replicate injections.
    
  • Robustness: The method must remain valid with

    
     pH unit changes. Note: Increasing pH > 4.0 is likely to cause failure due to degradation.
    

References

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Lenalidomide and its Impurities. Journal of Advanced Scientific Research, 2023. Link

  • Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form. Acta Biomedica Scientia, 2016. Link

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. PubMed, 2024. Link

Sources

Application Note: High-Fidelity In Vitro Evaluation of Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Isoindoline derivatives (specifically the isoindoline-1,3-dione or phthalimide scaffold) represent a privileged structure in medicinal chemistry.[1] From the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide—which target Cereblon (CRBN) to induce targeted protein degradation—to novel COX-2 inhibitors and anti-cancer agents, this scaffold is versatile.

However, evaluating these compounds in vitro presents distinct physicochemical challenges that often compromise data integrity:

  • Aqueous Insolubility: Isoindolines are characteristically hydrophobic. "Crashing out" (precipitation) in cell culture media leads to false-negative IC50 values (loss of effective concentration) or false-positive toxicity (physical stress from crystals).

  • Intrinsic Fluorescence: Many isoindoline derivatives exhibit intrinsic fluorescence (often in the blue-green spectrum), which can interfere with standard resazurin-based viability assays or fluorescence microscopy.

  • Hydrolytic Instability: The imide ring can be susceptible to hydrolysis in high-pH buffers, requiring strict pH control.

This guide outlines a self-validating experimental workflow designed to mitigate these artifacts.

Pre-Analytical Validation: The "Go/No-Go" Check

Before any cell is treated, the compound must pass the Solubility & Spectral Interference Check . Skipping this step is the primary cause of irreproducible data in isoindoline screens.

Compound Reconstitution
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Stock Concentration: Prepare at 10 mM or 20 mM. Avoid >50 mM stocks to prevent "micro-precipitation" upon freeze-thaw cycles.

  • Storage: Aliquot immediately into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.

The "Dilution Shock" Test (Mandatory)

Isoindolines often precipitate when the DMSO stock hits the aqueous media (the "shock").

  • Prepare a mock culture plate with 100 µL of complete media (10% FBS) per well.

  • Add the compound to reach the highest intended assay concentration (e.g., 50 µM or 100 µM). Ensure final DMSO is ≤0.5%.

  • Incubate at 37°C for 2 hours.

  • Validation: Inspect under an inverted microscope (20x or 40x phase contrast).

    • Pass: Solution is clear.

    • Fail: Visible crystals, needles, or dark aggregates. Action: Lower the max concentration or use a solubility enhancer (e.g., 0.5% cyclodextrin), though this may alter bioavailability.

Auto-Fluorescence Scan
  • Dilute compound to 10 µM in PBS.

  • Scan emission spectra (Excitation: 350-400 nm; Emission: 400-600 nm) using a plate reader.

  • Decision: If significant fluorescence is detected, do not use Resazurin (Alamar Blue) or Calcein-AM assays. Switch to ATP-based Luminescence (Protocol A) to avoid optical interference.

Protocol A: Cytotoxicity Profiling (Luminescence-Based)

Rationale: We utilize an ATP-quantification assay (e.g., CellTiter-Glo®) rather than tetrazolium reduction (MTT) or fluorescence. Isoindolines can interfere with MTT reduction rates, and their potential fluorescence ruins fluorescence-based readouts. Luminescence is chemically orthogonal and robust.

Reagents[2][3][4][5][6][7][8][9]
  • Cell Lines: A549 (Lung), HeLa (Cervical), or U266 (Myeloma - for IMiD activity).

  • Assay Buffer: CellTiter-Glo Reagent (Promega) or equivalent ATP-luciferase mix.

  • Positive Control: 5-Fluorouracil (5-FU) or Pomalidomide (depending on context).

Experimental Workflow

CytotoxicityWorkflow Seed 1. Cell Seeding (3-5k cells/well) 24h Recovery Prep 2. Compound Prep (Serial Dilution in DMSO) Intermediate Plate in Media Seed->Prep Treat 3. Treatment (Add 10µL to Cells) 48-72h Incubation Prep->Treat Read 4. Readout (Add ATP Reagent) Luminescence Scan Treat->Read Validation Check for Precipitation at 24h Treat->Validation

Figure 1: High-fidelity workflow for isoindoline cytotoxicity screening. Note the intermediate dilution step to prevent "shock" precipitation.

Step-by-Step Procedure
  • Seeding: Plate cells (3,000–5,000 cells/well) in white-walled, clear-bottom 96-well plates. Incubate 24h to adhere.

  • Compound Dilution (The "Intermediate Plate" Method):

    • Never pipette 100% DMSO stock directly into the cell plate.

    • Create a 10x Intermediate Plate : Dilute DMSO stocks 1:100 into warm culture media in a separate sterile plate. (e.g., 2 µL of 10 mM stock + 198 µL Media = 100 µM intermediate).

    • Mix well. This allows you to check for precipitation before touching the cells.

  • Treatment: Transfer 10 µL from the Intermediate Plate to the Cell Plate (containing 90 µL media).

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Safe for most lines).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL ATP detection reagent.

    • Shake orbitally (2 min) to lyse cells.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Protocol B: Mechanism of Action (Apoptosis via Flow Cytometry)

Rationale: Isoindoline derivatives often induce apoptosis via the intrinsic pathway (caspase-3/-9 activation) or G0/G1 cell cycle arrest. Flow cytometry (Annexin V/PI) is preferred over Western Blot for primary screening as it quantifies the population response.

Critical Constraint: If the compound precipitates, the crystals will appear as "debris" in the flow cytometer, potentially overlapping with cell populations. Gating strategy is critical.

Workflow Logic

ApoptosisFlow Culture Cell Culture (6-well plate) Treat 24h @ IC50 conc. Harvest Harvest (Keep Supernatant + Trypsinized Cells) Culture->Harvest Wash Wash & Stain (Annexin V-FITC + PI) Harvest->Wash Acquire Flow Cytometry (Log Scale) Wash->Acquire Gate Gating Strategy: Exclude Debris (FSC < 20k) Acquire->Gate

Figure 2: Apoptosis workflow emphasizing the retention of supernatant (floating dead cells) and gating to exclude drug crystals.

Procedure
  • Treatment: Treat 1x10^5 cells/well (6-well plate) with the compound at its IC50 concentration (determined in Protocol A) for 24 hours.

  • Harvesting (Crucial Step):

    • Collect the media (supernatant) into a 15 mL tube. Do not discard—this contains late apoptotic cells.

    • Wash adherent cells with PBS; collect PBS into the same tube.

    • Trypsinize adherent cells; add to the same tube.

  • Staining:

    • Centrifuge (1500 rpm, 5 min). Discard supernatant.

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Dilute with 400 µL Binding Buffer.

    • Analyze within 1 hour.

    • Gating: Set FSC/SSC to exclude small debris (often drug crystals).

    • Quadrants: Q1 (Necrotic), Q2 (Late Apoptotic), Q3 (Live), Q4 (Early Apoptotic).

Data Presentation & Interpretation

Representative Data Structure

When reporting results, normalize raw luminescence units (RLU) to the DMSO Vehicle Control (set as 100% Viability).

Compound IDStructure ClassIC50 (µM) [A549]IC50 (µM) [HeLa]Solubility Limit (µM)
ISO-001 N-benzyl-isoindoline12.5 ± 1.28.4 ± 0.9>100
ISO-002 Fluorinated deriv.>100 (Inactive)>10050 (Precipitates)
5-FU Standard5.2 ± 0.53.1 ± 0.2Soluble
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High variability between triplicates Pipetting error or "Micro-precipitation"Use the "Intermediate Plate" dilution method. Do not add 100% DMSO stock to cells.
High background in "No Cell" wells Compound auto-fluorescenceSwitch from Resazurin to CellTiter-Glo (Luminescence).
Steep drop in viability at high conc. Physical crystal stress (False Positive)Check "Dilution Shock" plate. If crystals exist, censor data above that concentration.

References

  • Biological Activity of Isoindoline-1,3-dione: Trukhanova, Y. A., et al. "Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics."[2] Molecules, 2021.[1][2] Link

  • Cytotoxicity Protocols (A549/HeLa): Özten, S., et al. "Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives." ACS Omega, 2023. Link

  • Fluorescence Interference: El-Karim, A., et al. "Green innovative fluorescence approach for the feasible and reliable assay of thiol-containing drugs." Royal Society Open Science, 2018. Link

  • DMSO Solubility in Assays: Balakin, K. V., et al. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021.[1][2] Link

  • Cisplatin/DMSO Interaction Warning: Hall, M. D., et al. "Say No to DMSO: Dimethyl Sulfoxide Inactivates Cisplatin." Cancer Research, 2014. (Relevant for combination studies). Link

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Isoindoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoindoline Scaffolds in Modern Drug Discovery

The isoindoline core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics. From the immunomodulatory effects of lenalidomide in treating multiple myeloma to the kinase inhibition of pazopanib in oncology, isoindoline derivatives have demonstrated significant clinical and commercial value.[1] However, the transition from laboratory-scale synthesis to robust, industrial production of these vital compounds is fraught with challenges. This application note provides a comprehensive guide to the critical considerations for the successful scale-up of isoindoline synthesis, offering practical protocols and insights rooted in established scientific and engineering principles.

Part 1: Strategic Considerations for Robust Isoindoline Scale-Up

The successful scale-up of isoindoline synthesis is not merely a matter of increasing the quantities of reagents. It requires a holistic approach that considers the inherent chemical properties of the isoindoline core, the thermodynamics of the reaction, and the practicalities of large-scale chemical processing. Key considerations include:

Route Scouting and Process Optimization: A Quality by Design (QbD) Approach

A Quality by Design (QbD) framework is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[2][3] For isoindoline synthesis, this translates to:

  • Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity, impurity profile, and physical properties of the final isoindoline active pharmaceutical ingredient (API).

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[4]

  • Process Parameter and Material Attribute Risk Assessment: Identifying and ranking process parameters and raw material attributes that could impact the CQAs. This can be achieved through failure mode and effects analysis (FMEA) or other risk assessment tools.[5]

Several synthetic routes to isoindolines are reported in the literature, each with its own advantages and disadvantages for scale-up.[6] A comparative analysis of common routes to a key isoindolinone intermediate is presented in Table 1.

Synthetic Route Starting Materials Key Transformation Reported Yield (Lab Scale) Scale-Up Considerations References
Route A: Reductive Cyclization 2-Formylbenzoic acid and an amineReductive C-N coupling and intramolecular amidationExcellentRequires a catalyst (e.g., Pt nanowires) and hydrogen gas, which can pose safety challenges at scale.[7]
Route B: From Phthalimides Phthalimide derivativeReduction of one carbonyl groupVariesCan be a multi-step process, potentially impacting overall yield and cost.[8]
Route C: Palladium-Catalyzed C-H Activation N-substituted benzamideIntramolecular C-H activation and cyclizationGood to ExcellentRequires a palladium catalyst, which can be expensive and needs to be efficiently removed from the final product.[9]
Route D: One-Pot Tandem Reaction Ester-functionalized aziridinesRing-opening, lactamization, and eliminationGoodOffers atom economy and operational simplicity, but may require careful optimization of reaction conditions to control side reactions.[6]

Process Optimization through Design of Experiments (DoE):

Once a promising route is selected, Design of Experiments (DoE) is a powerful tool to efficiently explore the effects of multiple process parameters on the desired outcomes (e.g., yield, purity).[4] By systematically varying factors such as temperature, reaction time, reagent stoichiometry, and catalyst loading, a design space can be established where the process consistently delivers a product meeting its quality attributes.[10]

The Challenge of Isoindole Instability

A primary hurdle in the synthesis of some isoindoline derivatives is the inherent instability of the precursor isoindole ring system, which is prone to polymerization and decomposition, especially at elevated temperatures and over extended reaction times typical of large-scale production.[11] Strategies to mitigate this include:

  • Substituent Effects: Electron-withdrawing groups on the isoindole ring can enhance stability.[11]

  • In-situ Generation and Trapping: Generating the reactive isoindole intermediate in the presence of the subsequent reactant can minimize its lifetime and prevent degradation.[6]

  • Careful Thermal Management: As discussed below, precise temperature control is paramount.

Thermal Management and Mixing Efficiency

Exothermic reactions are common in isoindoline synthesis. What is easily managed in a laboratory flask can become a significant safety hazard in a large reactor due to the lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[11]

Key considerations for thermal management include:

  • Reactor Design: Jacketed reactors with efficient heat transfer fluids are essential.

  • Controlled Addition of Reagents: Slow, controlled addition of reagents can prevent a rapid buildup of heat.

  • Calorimetry Studies: Reaction calorimetry can be used to quantify the heat of reaction and determine safe operating limits.

Similarly, inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, promoting side reactions and impurity formation.[11] The choice of impeller design and agitation speed is critical to ensure homogeneity.

Process Analytical Technology (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12][13][14] PAT tools enable real-time monitoring of reactions, providing a deeper understanding of the process and allowing for corrective actions to be taken before a batch deviates from the desired trajectory.[15]

Common PAT tools for monitoring isoindoline synthesis include:

  • In-situ Spectroscopy (FTIR, Raman, NIR): These techniques can monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.[1]

  • Focused Beam Reflectance Measurement (FBRM): This is particularly useful for monitoring crystallization processes, providing real-time data on particle size and distribution.

The implementation of PAT is a key enabler of Real-Time Release Testing (RTRT), where the decision to release a product is based on in-process data rather than solely on end-product testing.[13]

Caption: PAT workflow for real-time monitoring and control.

Purification Strategies for Large-Scale Production

While laboratory-scale purifications often rely on column chromatography, this technique is generally not economically viable or scalable for large-scale production.[16] Crystallization is the preferred method for purifying solid isoindoline compounds at an industrial scale.

Key aspects of developing a robust crystallization process include:

  • Solvent Selection: The choice of solvent is critical and should be based on solubility data at different temperatures, safety, and environmental considerations.

  • Control of Supersaturation: The rate of cooling and the addition of anti-solvents need to be carefully controlled to influence crystal size and morphology.

  • Seeding Strategy: Introducing seed crystals can promote the formation of the desired polymorphic form and improve batch-to-batch consistency.

For non-crystalline or difficult-to-crystallize compounds, alternative purification methods such as preparative HPLC or salt formation followed by crystallization may be necessary, although these can add significant cost and complexity to the process.

Part 2: Protocols and Practical Guidance

This section provides a detailed, representative protocol for the scale-up synthesis of an isoindolinone intermediate, a common structural motif in many pharmaceutical agents. This protocol is a composite based on established synthetic methodologies and should be adapted and optimized for specific target molecules.[8][16]

Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione (A Key Lenalidomide Intermediate)

This protocol describes the synthesis of a key intermediate in the production of Lenalidomide.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Methyl 2-bromomethyl-3-nitro-benzoate

  • dl,3-Aminoglutarimide

  • Dimethylformamide (DMF)

  • Process analytical technology (PAT) probe (e.g., in-situ FTIR)

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Vacuum oven

Safety Precautions:

  • Methyl 2-bromomethyl-3-nitro-benzoate is a lachrymator and should be handled in a well-ventilated fume hood.

  • DMF is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE), including gloves and respiratory protection.

  • The reaction may be exothermic; ensure adequate cooling capacity is available.

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere.

  • Charge Reagents: Charge the reactor with dl,3-Aminoglutarimide and DMF. Begin agitation to ensure a homogenous slurry.

  • PAT Integration: Insert the in-situ FTIR probe into the reactor to monitor the reaction progress in real-time.

  • Controlled Addition: Slowly add a solution of Methyl 2-bromomethyl-3-nitro-benzoate in DMF to the reactor via the addition funnel over a period of 2-4 hours, maintaining the internal temperature between 20-25°C.

  • Reaction Monitoring: Monitor the reaction by in-situ FTIR, observing the disappearance of the starting materials and the appearance of the product peak. Continue stirring at 20-25°C until the reaction is complete (typically 4-6 hours).

  • Crystallization: Upon reaction completion, cool the mixture to 0-5°C to induce crystallization of the product. Hold at this temperature for at least 2 hours to maximize yield.

  • Isolation: Filter the solid product using a Nutsche filter-dryer. Wash the filter cake with cold DMF, followed by a suitable anti-solvent (e.g., isopropanol) to remove residual DMF.

  • Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

In-Process Controls (IPCs):

  • Reaction Completion: Monitored by in-situ FTIR or HPLC analysis of an aliquot.

  • Purity of Isolated Product: Assessed by HPLC.

  • Residual Solvents: Determined by gas chromatography (GC).

Synthesis_Workflow Start Start Reactor_Setup Reactor Setup (Inert Atmosphere) Start->Reactor_Setup Charge_Reagents Charge Reagents (dl,3-Aminoglutarimide, DMF) Reactor_Setup->Charge_Reagents PAT_Setup Install PAT Probe (In-situ FTIR) Charge_Reagents->PAT_Setup Controlled_Addition Controlled Addition of Methyl 2-bromomethyl-3-nitro-benzoate PAT_Setup->Controlled_Addition Reaction_Monitoring Reaction Monitoring (FTIR, HPLC) Controlled_Addition->Reaction_Monitoring Crystallization Crystallization (Cooling) Reaction_Monitoring->Crystallization Reaction Complete Isolation Isolation (Filtration) Crystallization->Isolation Drying Drying (Vacuum Oven) Isolation->Drying End Final Product Drying->End

Caption: Workflow for isoindolinone intermediate synthesis.

Part 3: Regulatory Compliance and Safety

Adherence to Current Good Manufacturing Practices (cGMP)

The manufacture of APIs for pharmaceutical use must adhere to Current Good Manufacturing Practices (cGMP) to ensure product quality and patient safety.[10][17] Key aspects of cGMP for isoindoline API production include:

  • Quality Management System (QMS): A robust QMS should be in place to oversee all aspects of manufacturing.[18]

  • Documentation: All manufacturing steps, in-process controls, and analytical results must be thoroughly documented.[18]

  • Validation: Manufacturing processes and analytical methods must be validated to demonstrate that they are reliable and reproducible.

  • Change Control: Any changes to the manufacturing process must be carefully evaluated and documented to ensure they do not adversely impact product quality.[18]

Personnel Safety and Environmental Considerations

The synthesis of isoindoline compounds often involves hazardous materials and energetic reactions. A thorough safety review should be conducted before any scale-up activities. This includes:

  • Material Safety Data Sheet (MSDS) Review: Understanding the hazards associated with all raw materials, intermediates, and products.

  • Personal Protective Equipment (PPE): Ensuring that all personnel are equipped with appropriate PPE.[19]

  • Emergency Procedures: Establishing clear procedures for handling spills, fires, and other emergencies.

  • Waste Management: Developing a plan for the safe disposal of all waste streams in an environmentally responsible manner.

Conclusion

The scale-up of isoindoline synthesis presents a unique set of challenges that require a multidisciplinary approach, integrating principles of organic chemistry, chemical engineering, and regulatory science. By adopting a Quality by Design framework, leveraging Process Analytical Technology, and adhering to stringent safety and cGMP guidelines, researchers and drug development professionals can successfully navigate the path from laboratory discovery to the large-scale production of these critical pharmaceutical compounds.

References

  • DiMartino, P. et al. (1997). The physical properties of polymorphic forms. Journal of Thermal Analysis, 48, 447-458.
  • Celgene Corporation. (2016). An improved process for synthesis of lenalidomide. WO2016024286A2.
  • Lustri, J. (n.d.). How to Implement Process Analytical Technology in Pharmaceutical Manufacturing. Emerson.
  • Grover, H. (2025). Process Analytical Technology (PAT) Implementation for Real-Time Monitoring and Control in Continuous Drug Manufacturing. Journal of Industrial Pharmacy and Drug Management, 01(01).
  • Siemens. (n.d.). Process Analytical Technology (PAT) and Scalable Automation for Bioprocess Control and Monitoring – A Case Study.
  • Jawhari, D. et al. (2016). Pharmacokinetic Comparison and Bioequivalence of a New Generic Formulation of Lenalidomide 25 mg Capsules versus Revlimid in Healthy Volunteers under Fasting Conditions. Journal of Bioequivalence & Bioavailability, 8, 214-219.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
  • Reddy, K. R. et al. (2021). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development, 25(10), 2346-2350.
  • Merget, B. et al. (2016). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 12, 1136-1167.
  • Shi, L. et al. (2012). Reductive C-N Coupling and Intramolecular Amidation of 2-Carboxybenzaldehyde with Amines: A New Route to N-Substituted Isoindolinones. Organic Letters, 14(7), 1876-1879.
  • Weintraub, R. A. & Wang, X. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. Tetrahedron Letters, 61(23), 151945.
  • D'Amico, D. C. et al. (2019). 1,4-Palladium Shift-Enabled Synthesis of Indolines and β-Lactams.
  • Yu, L. X. et al. (2014). Understanding Pharmaceutical Quality by Design. The AAPS Journal, 16(4), 771-783.
  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API.
  • CN112538073A - Preparation method of pazopanib intermediate - Google P
  • Echemi. (n.d.).
  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
  • Preprints.org. (2024).
  • PLx Pharma Inc. (2019). Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate.
  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • Gampa, K. et al. (2018). Quality by Design (QbD) Approach used in Development of Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics, 8(5-s), 15-22.
  • World Health Organization. (2010). TRS 957 - Annex 2: WHO good manufacturing practices for active pharmaceutical ingredients (bulk drug substances).
  • Ben-Ishay, D. et al. (2021). Techno-economic analysis of dynamic, end-to-end optimal pharmaceutical campaign manufacturing using PharmaPy. Computers & Chemical Engineering, 153, 107433.
  • MDPI. (2024).
  • Journal of Drug Delivery and Therapeutics. (2022). Quality by Design(QbD): A Review.
  • Al-Karawi, D. et al. (2017). Quality by design approach: Regulatory need. Arabian Journal of Chemistry, 10, S3412-S3420.
  • European Chemical Industry Council. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. ComplianceOnline.
  • CN103373989A - Preparation method of intermediate of pazopanib hydrochloride - Google P
  • Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance.

Sources

Application Note: High-Throughput Cytotoxicity Profiling of Isoindoline Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isoindoline scaffolds, particularly isoindole-1,3-dione derivatives, are privileged structures in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and neuroprotective properties [1, 2]. However, the development of these lipophilic pharmacophores requires rigorous cytotoxicity profiling to distinguish between therapeutic efficacy (e.g., against HeLa, A549, or MCF-7 lines) and off-target toxicity.

This protocol details a standardized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay optimized for screening isoindoline libraries. While the MTT assay is the gold standard for metabolic viability screening, isoindoline derivatives present unique challenges—specifically hydrophobicity and intrinsic chromophores (pigmentation)—that can skew colorimetric data. This guide integrates specific control steps to validate solubility and rule out spectral interference, ensuring high-fidelity IC50 determination.

Experimental Rationale & Mechanism

The MTT assay quantifies cell viability based on metabolic activity rather than membrane integrity.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes (primarily cytosolic and mitochondrial dehydrogenases) reduce the yellow tetrazolium salt (MTT) into insoluble, purple formazan crystals [3].

Critical Consideration for Isoindolines:
  • Metabolic Specificity: Isoindolines often target mitochondrial pathways or induce oxidative stress (ROS) [4]. Since MTT reduction is linked to mitochondrial respiration, this assay is highly sensitive to the specific mode of action of these compounds.

  • Spectral Interference: Some isoindoline derivatives (e.g., phthalocyanine precursors) absorb light in the visible spectrum. If a compound absorbs near 570 nm , it will artificially inflate the absorbance signal, masking cytotoxicity. This protocol includes a "Compound-Only Control" to correct for this.

Mechanism of Action Diagram

MTT_Mechanism MTT MTT Substrate (Yellow, Soluble) Cell Viable Cell (Mitochondria) MTT->Cell Permeates Membrane Enzyme NAD(P)H-dependent Oxidoreductases Cell->Enzyme Metabolic Activity Formazan Formazan Product (Purple, Insoluble) Enzyme->Formazan Reduction Solubilization DMSO Solubilization Formazan->Solubilization Crystals Dissolved Readout Absorbance (OD 570nm) Solubilization->Readout Quantification

Figure 1: Mechanism of MTT reduction by metabolically active cells.[1][2]

Materials & Reagents

Biological Materials[2][3][4][5][6][7][8][9][10][11]
  • Target Cell Lines: A549 (Lung), HeLa (Cervical), or SH-SY5Y (Neuroblastoma) are standard for isoindoline testing [2, 4].

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

Reagents
  • MTT Reagent: 5 mg/mL in PBS (sterile filtered, stored at 4°C in dark).

  • Solubilization Solvent: 100% Dimethyl Sulfoxide (DMSO).

  • Positive Control: Doxorubicin or Staurosporine (10 µM).

  • Test Compounds: Isoindoline derivatives (Stock: 10–20 mM in DMSO).

Protocol: Step-by-Step Methodology

Phase 1: Cell Seeding (Day 0)

Objective: Establish a uniform monolayer in the exponential growth phase.

  • Harvest Cells: Trypsinize adherent cells and resuspend in fresh media.

  • Count & Dilute: Adjust cell density to 1.0 × 10⁴ to 2.0 × 10⁴ cells/well (cell line dependent).

    • Note: Isoindolines often require 48h treatment; higher seeding densities may lead to over-confluence and contact inhibition, skewing results.

  • Plating: Dispense 100 µL of cell suspension into a 96-well flat-bottom plate.

    • Edge Effect Control: Fill the outer perimeter wells with 100 µL sterile PBS instead of cells to prevent evaporation artifacts.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Preparation & Treatment (Day 1)

Objective: Treat cells with serial dilutions while maintaining constant DMSO concentration.

  • Stock Prep: Dissolve isoindoline derivatives in DMSO to 20 mM.

    • QC Check: Ensure no precipitation occurs. If cloudy, sonicate for 5 mins.

  • Serial Dilution: Prepare a 2X working solution in culture media.

    • Range: 0.1 µM to 100 µM (Standard 8-point dose-response).

    • Critical: Keep final DMSO concentration ≤ 0.5% (v/v) in all wells to avoid solvent toxicity.

  • Treatment:

    • Aspirate old media carefully (or use a multi-channel pipette to remove 50 µL).

    • Add 100 µL of compound-containing media to respective wells.

    • Controls:

      • Negative Control: Cells + Media + 0.5% DMSO.

      • Positive Control: Cells + 10 µM Doxorubicin.

      • Blank: Media only (no cells).

      • Compound Interference Control: Media + Highest concentration of Isoindoline (No cells). (Crucial for colored compounds) .

Phase 3: MTT Assay Execution (Day 3)

Objective: Quantify metabolic activity after 48h exposure.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[1][2][3]

    • Tip: Do not aspirate treatment media to avoid detaching dying cells.

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Observation: Check under a microscope for purple formazan crystals inside cells.[2]

  • Solubilization:

    • Carefully aspirate all media (supernatant) without disturbing the crystals.

    • Add 100 µL of DMSO to each well.

    • Agitate plate on an orbital shaker for 10 minutes at room temperature to fully dissolve crystals.

Phase 4: Data Acquisition
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Reference Wavelength: Measure at 630 nm (background) and subtract from 570 nm values.

Workflow Visualization

Assay_Workflow cluster_treatment Day 1: Treatment cluster_readout Day 3: Readout Start Start: Day 0 Seeding Seed Cells (10k/well) Start->Seeding Incubate24 Incubate 24h (Attachment) Seeding->Incubate24 Prep Prepare Isoindoline Dilutions (DMSO <0.5%) Incubate24->Prep Treat Add Compounds (0.1 - 100 µM) Prep->Treat Controls Include Controls: - DMSO Vehicle - Compound Only (No Cells) Treat->Controls Incubate48 Incubate 48h (Drug Exposure) Treat->Incubate48 Controls->Incubate48 AddMTT Add MTT Reagent (3-4h Incubation) Incubate48->AddMTT Aspirate Aspirate Media AddMTT->Aspirate Solubilize Add DMSO (100µL) Dissolve Crystals Aspirate->Solubilize Read Measure OD (570nm - 630nm) Solubilize->Read End Calculate IC50 Read->End

Figure 2: Step-by-step workflow for high-throughput cytotoxicity screening.[3]

Data Analysis & Validation

Calculation of Cell Viability

Normalize the Optical Density (OD) values using the following formula:



Interference Correction (Critical for Isoindolines)

If the Compound Interference Control (Compound + Media, no cells) shows OD > 0.05 at 570 nm, you must subtract this value from the corresponding treatment wells before calculating viability.



QC Criteria
ParameterAcceptance CriteriaAction if Failed
Z-Factor > 0.5Re-optimize seeding density or pipetting technique.
Vehicle Control CV% < 10%Check for edge effects or uneven evaporation.
Positive Control < 20% ViabilityVerify drug potency or cell line sensitivity.

Troubleshooting & Optimization

Issue: High Background Absorbance
  • Cause: Isoindoline precipitation or intrinsic color.

  • Solution: Wash cells with PBS before adding the MTT reagent to remove extracellular compound. Alternatively, switch to a luminescent ATP assay (e.g., CellTiter-Glo) which is less susceptible to optical interference [5].

Issue: Low Sensitivity / No Toxicity
  • Cause: Cell density too high (cells reach confluence before drug acts).

  • Solution: Reduce seeding density to 5,000 cells/well or extend exposure time to 72 hours.

Issue: Inconsistent Replicates
  • Cause: DMSO layering.

  • Solution: Pre-mix compounds in media before adding to the plate.[4] Do not add 100% DMSO stock directly to wells containing cells.

References

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives. ACS Omega. (2023). Detailed cytotoxicity studies on A549 cells.

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives. PubMed. (2020).[5] Comparative IC50 analysis on HeLa and C6 lines.

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Standard mechanistic overview.

  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay. PubMed. (2023).[6] Application in SH-SY5Y neuroblastoma models.[6]

  • Interfering with Color Response by Porphyrin-Related Compounds in the MTT Assay. NIH. (2022).[7] Critical analysis of spectral interference by porphyrin/isoindole structures.

Sources

Application Notes & Protocols: Isoindoline Derivatives as Versatile Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: The Privileged Scaffolding of Isoindoline in Enzyme Inhibition

The isoindoline core, a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring, represents what medicinal chemists refer to as a "privileged scaffold".[1][2][3] This designation is reserved for molecular frameworks that can bind to a wide range of distinct biological targets, and the isoindoline family is a prime example of such versatility. Its deceptively simple structure has been the foundation for a vast array of therapeutic agents, from the historical notoriety of thalidomide to the celebrated success of its modern immunomodulatory derivatives (IMiDs®) in oncology.[1]

The synthetic accessibility and rigid nature of the isoindoline, isoindolin-1-one, and isoindoline-1,3-dione cores make them ideal starting points for the rational design of potent and selective enzyme inhibitors.[1][4] These derivatives have demonstrated remarkable efficacy against a diverse spectrum of enzyme classes, including kinases, poly(ADP-ribose) polymerases (PARP), carbonic anhydrases, and cyclooxygenases, making them highly relevant in the fields of oncology, inflammation, neurodegenerative disease, and beyond.[4][5][6][7]

This guide provides an in-depth exploration of the application of isoindoline derivatives as enzyme inhibitors. It moves beyond simple recitation of facts to explain the causality behind experimental design, offers detailed and validated protocols for synthesis and analysis, and presents a forward-looking perspective on this enduringly important class of molecules.

Key Enzyme Classes Targeted by Isoindoline Derivatives

The therapeutic potential of isoindoline derivatives is realized through their interaction with critical enzymes involved in disease pathogenesis. The following sections detail their application against several key enzyme families.

A. Protein Kinases: Modulating Cellular Signaling

Biological Significance: Protein kinases are fundamental regulators of cellular signaling pathways, controlling processes like cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of many cancers, making them a major target for therapeutic intervention.[4][8]

Mechanism of Inhibition: Many isoindoline-based kinase inhibitors function as ATP-competitive inhibitors. Their core structure can occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade. Several isoindolin-1-one analogs have been identified as potent kinase inhibitors.[4] For instance, Midostaurin, a multi-targeted kinase inhibitor used to treat acute myeloid leukemia (AML), features this core structure and inhibits FLT3 tyrosine kinase activity.[6]

Targeted Kinases and Inhibitory Activity:

Compound ClassTarget KinaseIC50 ValueTherapeutic Area
Isoindoline-1,3-dione DerivativesRSK2~0.5 µMCancer
Isoindolin-1-one UreasKDR (VEGFR-2)-Cancer (Angiogenesis)
Midostaurin (Isoindolinone-based)FLT3-Acute Myeloid Leukemia

Data synthesized from multiple sources, including[4][6][8].

B. Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality in Cancer

Biological Significance: PARP enzymes are crucial for DNA damage repair, particularly in the base excision repair (BER) pathway.[7][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (homologous recombination deficiency), inhibiting PARP leads to an accumulation of DNA damage and cell death. This concept, known as "synthetic lethality," is a powerful strategy in targeted cancer therapy.[7]

Mechanism of Inhibition: The isoindolinone scaffold bears a structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP.[7][9] This allows isoindolinone derivatives to act as competitive inhibitors, binding to the catalytic site of the PARP enzyme and preventing it from performing its DNA repair functions.[7] This high binding affinity makes them promising candidates for treating HR-deficient cancers, including those in the central nervous system (CNS).[7]

C. Carbonic Anhydrases (CAs): Targeting pH Regulation

Biological Significance: Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are vital for pH regulation and are implicated in diseases such as glaucoma, edema, and cancer, where they contribute to the acidic tumor microenvironment.[5]

Mechanism of Inhibition: The design of potent isoindolinone-based CA inhibitors often incorporates a sulfonyl functional group.[5] This "head" portion of the molecule is known to coordinate strongly with the zinc ion present in the active site of carbonic anhydrases, effectively blocking the enzyme's catalytic activity. The isoindolinone core serves as the fundamental pharmacophore for enzyme interaction.[5]

Inhibitory Profile against Human Carbonic Anhydrase (hCA) Isoforms:

Isoindolinone DerivativehCA I Ki (nM)hCA II Ki (nM)
Compound 2c 16.09 ± 4.1414.87 ± 3.25
Compound 2f 11.48 ± 4.189.32 ± 2.35
Acetazolamide (Standard) 25012

*Data from Bakan, B. et al. (2025)[5]. Compounds 2c and 2f demonstrated superior or comparable inhibitory effects to the standard inhibitor, acetazolamide.

D. Other Notable Enzyme Targets

The versatility of the isoindoline scaffold extends to numerous other enzyme targets, highlighting its broad utility in drug discovery:

  • Urease: Isoindolin-1-one derivatives have shown potent urease inhibitory activity, with some compounds being over twofold more potent than the standard inhibitor thiourea. This is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori.[10]

  • Cyclooxygenases (COX): Certain isoindoline derivatives inhibit COX-1 and COX-2, the enzymes responsible for producing inflammatory prostaglandins. This mechanism provides analgesic and anti-inflammatory effects.[6]

  • Acetylcholinesterase (AChE): In the context of Alzheimer's disease, where acetylcholine levels are decreased, isoindoline-1,3-dione hybrids have been developed as AChE inhibitors to prevent the breakdown of this key neurotransmitter.[11]

Application Protocols: A Guide to Synthesis and Analysis

A trustworthy protocol is a self-validating one. The following methodologies are designed to be robust and reproducible, providing a solid foundation for researchers exploring isoindoline-based inhibitors.

Protocol 1: Foundational Synthesis of an N-Substituted Isoindoline-1,3-dione

Causality and Rationale: The condensation of phthalic anhydride with a primary amine is the most common and straightforward route to the isoindoline-1,3-dione (phthalimide) scaffold.[1] This method is highly efficient and versatile, allowing for the introduction of a wide variety of substituents (the "R" group) from a commercially available amine, which is a critical first step in building a library of derivatives for screening.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of anhydride).

  • Amine Addition: Add the desired primary amine (R-NH2) (1.0-1.1 eq) to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water or ethanol to remove residual acetic acid and unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram:

cluster_synthesis Protocol 1: Synthesis Workflow reagents 1. Combine Phthalic Anhydride & Primary Amine in Acetic Acid reflux 2. Heat to Reflux (2-4 hours) reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to Room Temperature (Precipitation) monitor->cool filter 5. Vacuum Filtration & Wash cool->filter purify 6. Recrystallization (optional) filter->purify characterize 7. Characterization (NMR, MS) purify->characterize product Final Product: N-Substituted Isoindoline-1,3-dione characterize->product cluster_assay Protocol 2: IC50 Determination Workflow prep 1. Serial Dilution of Inhibitor Compound plate 2. Plate Setup: Enzyme + Inhibitor/Control prep->plate incubate 3. Pre-incubation plate->incubate react 4. Add Substrate & Initiate Reaction incubate->react read 5. Kinetic Read on Plate Reader react->read analyze 6. Calculate Velocities & Percent Inhibition read->analyze plot 7. Plot Dose-Response Curve analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Protocol 3: Enzyme Kinetic Analysis for Mechanism of Inhibition (MOA)

Causality and Rationale: Determining the IC50 tells you how potent an inhibitor is, but not how it works. Understanding the mechanism of inhibition (MOA)—whether it is competitive, non-competitive, or uncompetitive—is essential for rational drug design and lead optimization. [12]This is achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using a double-reciprocal plot (Lineweaver-Burk). [13] Step-by-Step Methodology:

  • Assay Design: Design a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.

    • Use a range of substrate concentrations, typically from 0.1x to 10x the Michaelis constant (Km).

    • Use at least three fixed concentrations of the isoindoline inhibitor (e.g., 0x, 1x, and 2x the IC50 value).

  • Execution: Perform the enzyme assay as described in Protocol 2 for each condition in the matrix, measuring the initial reaction velocity (V).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against substrate concentration ([S]) to generate Michaelis-Menten curves.

    • Transform the data into a double-reciprocal format (1/V vs. 1/[S]). This is the Lineweaver-Burk plot.

  • Interpretation:

    • Competitive Inhibition: The lines on the plot will intersect at the y-axis (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

    • Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).

Lineweaver-Burk Plot Interpretation:

cluster_moa Mechanism of Inhibition (MOA) Determination title Lineweaver-Burk Plot Analysis competitive Competitive Lines intersect on Y-axis (1/Vmax) noncompetitive Non-competitive Lines intersect on X-axis (-1/Km) uncompetitive Uncompetitive Lines are parallel

Caption: Interpreting Lineweaver-Burk plots for MOA determination.

The Iterative Cycle of Lead Optimization

Discovery of an initial "hit" compound is only the beginning. The subsequent process of lead optimization aims to improve the compound's properties to make it a viable drug candidate.

Structure-Activity Relationship (SAR) Studies

SAR is the process of synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. [8][14]For isoindoline derivatives, this could involve modifying substituents on the benzene ring or altering the groups attached to the nitrogen atom to enhance potency, improve selectivity against off-target enzymes, or optimize pharmacokinetic properties. [8][14] SAR Iterative Cycle:

cluster_sar Structure-Activity Relationship (SAR) Cycle design Design Analogs synthesize Synthesize design->synthesize Iterate test Test In Vitro (IC50, MOA) synthesize->test Iterate analyze Analyze Data (Identify Trends) test->analyze Iterate analyze->design Iterate

Caption: The iterative process of SAR for lead optimization.

In Silico ADMET Profiling

Before committing significant resources to in vivo studies, it is crucial to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. [15][16]Computational tools can provide early warnings about potential liabilities.

Rationale for Early ADMET Screening: This in silico analysis helps to de-risk drug development by identifying compounds with poor drug-like properties, such as low oral bioavailability, poor membrane permeability, potential for inhibiting critical cytochrome P450 (CYP) enzymes, or predicted toxicity, thus avoiding late-stage failures. [15][17] Key Predicted ADMET Properties:

ParameterDesired PropertyRationale
LogP 1-3Optimal balance between solubility and permeability.
Molecular Weight < 500 DaAdherence to Lipinski's Rule of Five for good absorption.
H-Bond Donors/Acceptors < 5 / < 10Good membrane permeability (Lipinski's Rule).
BBB Permeability High or LowTarget-dependent (e.g., high for CNS drugs, low for others).
CYP Inhibition No inhibition of major isoformsAvoids drug-drug interactions.
Ames Test NegativePredicts lack of mutagenicity.

Conclusion and Future Perspectives

The isoindoline scaffold has unequivocally proven its status as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective enzyme inhibitors. [1][3]Its synthetic tractability allows for extensive chemical modification, enabling the fine-tuning of activity against diverse targets from kinases to PARP.

The future of isoindoline derivatives in drug discovery remains bright. A particularly exciting frontier is their use in Proteolysis Targeting Chimeras (PROTACs). The isoindoline-1,3-dione (phthalimide) core is the key binding motif for the E3 ligase cereblon. [1]This allows it to be used as a "warhead" in PROTACs to hijack the cell's ubiquitin-proteasome system and induce the degradation of a target protein, rather than just inhibiting it. This opens up new avenues for targeting proteins previously considered "undruggable." As synthetic methodologies and our understanding of disease biology continue to advance, the isoindoline scaffold is poised to remain a cornerstone of innovative enzyme inhibitor design for years to come.

References

  • Ullah, H. et al. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. PubMed. Available from: [Link]

  • Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. DOI. Available from: [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Bakan, B. et al. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. Available from: [Link]

  • Zhang, L. et al. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available from: [Link]

  • Mehta, P. et al. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. NIH. Available from: [Link]

  • Isoindoline. Wikipedia. Available from: [Link]

  • Discovery of isoindoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. Available from: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available from: [Link]

  • Ali, I. et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available from: [Link]

  • Al-Warhi, T. et al. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PubMed Central. Available from: [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. Available from: [Link]

  • Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Fereydouni, N. et al. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PubMed Central. Available from: [Link]

  • Rojas-León, C. et al. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. PubMed Central. Available from: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Publications. Available from: [Link]

  • Glamkowski, E. J. et al. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. PubMed. Available from: [Link]

  • The structure-activity relationship (SAR) of the novel indole... ResearchGate. Available from: [Link]

  • Tellinghuisen, T. L. et al. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. NIH. Available from: [Link]

  • Zhou, W. et al. Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. RSC Publishing. Available from: [Link]

  • In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Ali, I. et al. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available from: [Link]

  • Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein–Protein Interaction. ACS Publications. Available from: [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Available from: [Link]

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. MDPI. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available from: [Link]

  • Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. SciSpace. Available from: [Link]

  • WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use. Google Patents.
  • Special Issue : Structure–Activity Relationships (SAR) of Natural Products. MDPI. Available from: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. Available from: [Link]

  • Rew, Y. et al. Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein-Protein Interaction. PubMed. Available from: [Link]

  • Synthesis, invitro cytotoxicity,molecular docking and ADME study of some indolin-2-one linked 1,2,3-triazole derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]

  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. Available from: [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Publications. Available from: [Link]

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. Available from: [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal. Available from: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available from: [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PubMed Central. Available from: [Link]

  • Structure activity relationship (SAR) of synthesized compounds. ResearchGate. Available from: [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Taylor & Francis. Available from: [Link]

Sources

Application Note: Isoindoline-4-carbonitrile Hydrochloride in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Design (FBDD), the selection of the initial library is the single most critical determinant of success. Isoindoline-4-carbonitrile hydrochloride represents a "privileged scaffold"—a chemical architecture statistically over-represented in bioactive compounds.[1]

This guide details the utility of this specific fragment. Unlike flexible aliphatic amines, the isoindoline core provides a rigid bicyclic framework that reduces the entropic penalty of binding. The 4-position nitrile serves a dual purpose: it acts as a weak hydrogen bond acceptor (HBA) to probe polar pockets and functions as a versatile synthetic handle for "fragment growing" strategies.[1] The hydrochloride salt form ensures the aqueous solubility required for high-concentration biophysical screening (SPR/NMR).

Chemical Profile & "Rule of Three" Compliance

Before deploying I4CN in a screen, its physicochemical profile must be validated against the Astex "Rule of Three" (Ro3) to ensure it remains a viable starting point for lead evolution.

PropertyValueRo3 CriteriaStatusSignificance
Molecular Weight 144.17 (Free Base)< 300 Da✅ PassAllows significant mass addition during optimization without violating Lipinski's Rule of 5.[1]
LogP ~1.2< 3✅ PassOptimal lipophilicity for membrane permeability and binding site affinity.[1]
H-Bond Donors 1 (NH)≤ 3✅ PassThe secondary amine is a key vector for interaction or substitution.[1]
H-Bond Acceptors 2 (N, CN)≤ 3✅ PassThe nitrile provides a specific directional dipole.[1]
Polar Surface Area ~36 Ų< 60 Ų✅ PassHigh ligand efficiency (LE) potential.[1]
Solubility High (as HCl salt)> 1 mM✅ PassCritical for NMR/SPR screening where [Fragment] > 100 µM.[1]

Strategic Application: Vector Analysis

The power of I4CN lies in its orthogonal growth vectors . In FBDD, "growing" a fragment requires adding mass to reach adjacent sub-pockets without disrupting the original binding mode.

  • Vector A (N-2 Position): The secondary amine is the primary growth vector.[1] It is solvent-exposed in many binding modes (e.g., kinase hinge binding) and can be readily alkylated, acylated, or arylated to reach hydrophobic back-pockets.

  • Vector B (C-4 Nitrile): The nitrile group is planar with the aromatic ring.[1] It can target cysteine residues (reversible covalent) or be transformed into amines (via reduction) or tetrazoles (bioisostere of carboxylic acid) to engage charged residues (Lys/Arg).[1]

Visualization: Chemical Space & Elaboration Pathways[1]

ChemicalSpace cluster_legend Legend Core Isoindoline-4-carbonitrile (Core Fragment) Amide Amide Coupling (R-CO-N...) Core->Amide Vector A (N-2) Acylation Urea Urea Formation (R-NH-CO-N...) Core->Urea Vector A (N-2) Isocyanate Amine Primary Amine (-CH2-NH2) Core->Amine Vector B (C-4) Reduction Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole Vector B (C-4) Cycloaddition TargetA Target: Solvent Exposed Channel Amide->TargetA Urea->TargetA TargetB Target: Acidic/Polar Side Chains (Asp/Glu) Amine->TargetB Tetrazole->TargetB key Blue: Core Fragment | Green: Hydrophobic Growth | Red: Polar Growth

Figure 1: Orthogonal elaboration pathways for Isoindoline-4-carbonitrile. The core scaffold allows independent optimization of hydrophobic interactions (via N-2) and polar interactions (via C-4).[1]

Protocol A: Biophysical Screening via SPR[3]

Surface Plasmon Resonance (SPR) is the preferred method for screening I4CN due to its ability to detect low-affinity interactions (


 in mM range) and rapid kinetics.

Objective: Identify if I4CN binds to the target protein (e.g., a Kinase or Protease) with specific kinetics.

Reagents & Preparation[4][5]
  • Ligand: Target Protein (biotinylated for Streptavidin capture is preferred to maintain conformational freedom).

  • Analyte: Isoindoline-4-carbonitrile HCl (Stock: 100 mM in 100% DMSO).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add DMSO to match the analyte concentration (usually 2-5%).[1]

Step-by-Step Workflow
  • "Clean Screen" (Aggregation Check):

    • Rationale: Fragments often form promiscuous aggregates.[1]

    • Method: Inject the fragment at 200 µM over the sensor chip surface without protein (reference channel only).

    • Pass Criteria: Response must be square-wave (rapid on/off) and return to baseline immediately. Sticky compounds showing slow dissociation are discarded.

  • Solvent Correction (The Critical Step):

    • Rationale: Small DMSO mismatches between running buffer and sample cause bulk refractive index shifts that mask the tiny fragment binding signal.

    • Method: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in buffer) to normalize the signal.

  • Binding Isotherm Generation:

    • Inject I4CN in a dose-response series: 0, 15, 31, 62, 125, 250, 500, 1000 µM.

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 30-60 seconds (sufficient for fast-on/fast-off fragments).

  • Data Analysis:

    • Fit steady-state response (

      
      ) vs. Concentration (
      
      
      
      ) to the Langmuir isotherm:
      
      
      [1]
    • Validation: If

      
       exceeds the theoretical maximum (based on MW ratio), non-specific binding is occurring.
      

Protocol B: Synthetic Elaboration (Fragment Growing)[1]

Once I4CN is identified as a hit, the next step is "growing" the fragment. The most high-yield reaction to explore the N-2 vector is the Reductive Amination or Amide Coupling .[1] Below is a protocol for Amide Coupling, which introduces a diversity of "R" groups to probe adjacent pockets.

Objective: Synthesize a library of N-acylated isoindoline-4-carbonitrile derivatives.

Reaction Scheme


Methodology
  • Free Basing (In situ):

    • Dissolve Isoindoline-4-carbonitrile HCl (1.0 eq) in DMF.

    • Add DIPEA (Diisopropylethylamine, 3.0 eq).[1] The extra equivalent neutralizes the HCl salt.

    • Note: Ensure the solution becomes clear; the free base is soluble in DMF.

  • Activation:

    • In a separate vial, dissolve the Carboxylic Acid (R-COOH, 1.1 eq) in DMF.

    • Add HATU (1.1 eq) and stir for 5 minutes to form the active ester.

  • Coupling:

    • Add the activated acid solution to the isoindoline solution.

    • Stir at Room Temperature (RT) for 2-4 hours. Monitor by LC-MS.[1]

  • Workup (Parallel Synthesis Compatible):

    • Dilute with Ethyl Acetate.[1]

    • Wash with 1N HCl (removes unreacted amine/DIPEA), then sat. NaHCO3 (removes unreacted acid), then Brine.

    • Dry over MgSO4 and concentrate.

  • Purification:

    • For library generation, use preparative HPLC (Reverse Phase C18).[1] The nitrile group provides a distinct UV chromophore (220-254 nm) for easy detection.

FBDD Workflow Visualization

FBDD_Workflow Library 1. Fragment Library (Isoindoline-4-CN HCl) QC 2. QC & Solubility (DMSO/Buffer Check) Library->QC Screen 3. Biophysical Screen (SPR / NMR) QC->Screen Screen->Library No Binding HitVal 4. Hit Validation (Competition Assay / X-Ray) Screen->HitVal Kd < 5mM LE > 0.3 Design 5. Structure-Based Design (Vector Selection) HitVal->Design Crystal Structure Obtained Synth 6. Synthetic Growing (Amide Coupling / Reduction) Design->Synth Lead 7. Lead Compound (nM Affinity) Synth->Lead Iterative Optimization Lead->Design SAR Cycle

Figure 2: The iterative FBDD cycle. Isoindoline-4-carbonitrile enters at Step 1.[1][2] The critical "Go/No-Go" decision occurs at Step 4, reliant on structural confirmation (X-ray/NMR).

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: Guiding Principles for Optimizing Hits." Journal of Medicinal Chemistry. [1]

  • Congreve, M., et al. (2003).[1] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today.

  • Giannetti, A. M. (2011).[1] "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology.

  • Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][3] Nature Chemistry.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for isoindoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of isoindoline and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to effectively troubleshoot and optimize your synthetic routes. The isoindoline core is a privileged scaffold in medicinal chemistry, and mastering its synthesis is a critical skill.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Issues and Initial Checks

Question 1: My reaction shows low conversion of starting materials. What are the fundamental aspects I should check first?

Low conversion is a common issue that often stems from foundational experimental parameters. Before delving into more complex possibilities, it's crucial to ensure the basics are correctly implemented. A systematic check of the following can often resolve the problem:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[3][4] It is advisable to verify the purity of your reactants by techniques such as NMR or melting point analysis.

    • Accurate Stoichiometry: Carefully calculate and weigh all reagents.[3] Inaccurate measurements can lead to an excess or deficit of a key component, stalling the reaction.

  • Reaction Setup and Conditions:

    • Inert Atmosphere: Many reagents and intermediates in isoindoline synthesis are sensitive to oxygen and moisture.[4] Ensure your reaction is conducted under a robust inert atmosphere, such as nitrogen or argon. This involves using oven-dried or flame-dried glassware and degassed solvents.[3][4]

    • Temperature Control: Isoindoline syntheses can be highly sensitive to temperature fluctuations.[4] Use a reliable heating mantle with a thermocouple or an oil bath to maintain a stable reaction temperature. For exothermic reactions, ensure adequate cooling is in place.

    • Stirring Efficiency: Inefficient mixing can lead to localized concentrations of reagents, promoting side reactions.[3][4] Ensure the stirring is vigorous enough to maintain a homogeneous reaction mixture.

Question 2: My reaction seems to work, but I'm losing a significant amount of product during workup and purification. What are the likely causes?

Product loss during the isolation phase is a frustrating experience. The inherent stability of your specific isoindoline derivative plays a major role here. Here are some common pitfalls and their solutions:

  • Product Instability:

    • Acid/Base Sensitivity: The isoindoline ring system can be unstable under strongly acidic or basic conditions.[4] If your workup involves acid or base washes, consider using milder reagents or buffering the solution.

    • Oxidative Degradation: Some isoindolines are prone to oxidation, especially if they are unsubstituted.[4] Work up the reaction under an inert atmosphere and consider adding an antioxidant like BHT if it doesn't interfere with your subsequent steps.

    • Thermal Decomposition: During solvent evaporation or distillation, prolonged exposure to high temperatures can degrade your product.[4] Use a high-vacuum system like a short-path distillation apparatus to lower the boiling point.[4] Whenever possible, opt for crystallization over distillation for solid products.[4]

  • Purification Challenges:

    • Chromatography Issues: Standard silica gel is acidic and can cause degradation of sensitive compounds.[3] Consider using deactivated silica (e.g., treated with triethylamine) or alternative stationary phases like alumina or Florisil.[4] Reverse-phase chromatography can also be a milder alternative.[4]

    • Volatility: If your product is volatile, you may be losing it during solvent removal under high vacuum.[3] Use a lower vacuum and a colder trap, or consider alternative purification methods like crystallization.

Below is a troubleshooting workflow to guide your initial investigation into low yield issues.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion check_conversion->good_conversion No reagent_quality Verify Reagent Purity & Stoichiometry low_conversion->reagent_quality workup_issues Analyze Workup Procedure good_conversion->workup_issues reaction_conditions Review Reaction Conditions (Temp, Atmosphere, Stirring) reagent_quality->reaction_conditions catalyst_activity Investigate Catalyst Activity/Loading reaction_conditions->catalyst_activity optimize_reaction Optimize Reaction Parameters catalyst_activity->optimize_reaction purification_issues Analyze Purification Method workup_issues->purification_issues product_stability Assess Product Stability (Acid/Base, Temp, O2) purification_issues->product_stability optimize_isolation Optimize Isolation & Purification product_stability->optimize_isolation

Caption: A logical workflow for troubleshooting common issues in isoindoline synthesis.

Section 2: Method-Specific Troubleshooting

Question 3: I'm attempting a reductive amination to form an isoindoline, but the yield is poor. What are the key parameters to investigate?

Reductive amination is a powerful method for constructing isoindolines. Success hinges on the delicate balance between imine formation and reduction. Here’s a breakdown of common failure points:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation to form the imine or iminium ion can be a rate-limiting step.

    • pH Control: The pH of the reaction is critical. It needs to be acidic enough to protonate the carbonyl and facilitate dehydration, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive. A screen of different acids (e.g., acetic acid, TFA) or the use of a buffer may be necessary.

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction or even hydrolyze the imine intermediate. The use of a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap can be beneficial.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde/ketone.

    • Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often a good choice as it is mild and tolerant of slightly acidic conditions.

    • Stronger Reducing Agents: Sodium borohydride (NaBH₄) can be used, but the reaction often requires careful pH control. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can be used for the reduction of a phthalimide precursor to an isoindoline.[5]

  • Side Reactions:

    • Over-reduction: A strong reducing agent or harsh conditions can lead to the reduction of other functional groups in the molecule.

    • Dimerization/Polymerization: If the imine intermediate is unstable, it may polymerize before it can be reduced. This can sometimes be mitigated by a slower addition of the reducing agent.

The following diagram illustrates a simplified mechanism for reductive amination and highlights critical control points.

ReductiveAmination reactants Ortho-Phthalaldehyde + Primary Amine imine Intermediate Imine/Iminium Ion reactants->imine Condensation (pH critical, water removal) product Isoindoline Product imine->product Reduction (Choice of reducing agent is key) side_reaction Side Reactions (e.g., Polymerization) imine->side_reaction Instability

Caption: Key stages and control points in the reductive amination synthesis of isoindolines.

Question 4: My intramolecular cyclization reaction to form an isoindolinone is not working. What should I consider?

Intramolecular cyclizations are elegant ways to construct the isoindolinone core.[6][7] However, their success is highly dependent on the substrate and reaction conditions.

  • Activation of the Electrophile: The carbonyl group that will be attacked by the nitrogen nucleophile often needs to be activated.

    • Acid Catalysis: A Brønsted or Lewis acid can activate the carbonyl group, making it more electrophilic.

    • Conversion to a Better Leaving Group: In some strategies, the group attached to the carbonyl is converted into a better leaving group to facilitate nucleophilic attack.

  • Nucleophilicity of the Amine/Amide: The nitrogen atom must be sufficiently nucleophilic to attack the electrophilic center.

    • Base: A base may be required to deprotonate the nitrogen, increasing its nucleophilicity. However, the choice of base is critical to avoid side reactions.

  • Reaction Energetics:

    • Ring Strain: The formation of the five-membered ring should be favorable. If there is significant steric hindrance, the cyclization may be disfavored.

    • Temperature: Higher temperatures can sometimes overcome the activation barrier for cyclization, but can also promote decomposition. A careful optimization of the reaction temperature is often necessary.

  • Catalyst Deactivation: If a transition metal catalyst is used (e.g., Palladium), it can be prone to deactivation.[7][8] Ensure the catalyst is active and that the reaction is free of catalyst poisons.

Parameter Recommendation for Optimization Rationale
Catalyst Screen different catalysts (e.g., Pd, Rh, Cu) and ligands.The choice of catalyst can significantly impact the efficiency of C-H activation or cross-coupling reactions.[7][9][10]
Solvent Test a range of polar and non-polar aprotic solvents (e.g., THF, Dioxane, Toluene, DMF).Solvent can affect the solubility of reagents and the stability of intermediates.
Temperature Optimize the reaction temperature in increments of 10-20°C.Balances the rate of reaction with the potential for thermal degradation.[4]
Base If required, screen inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, Et₃N) bases.The strength and nature of the base can influence the nucleophilicity of the amine and the stability of intermediates.[11]

Table 1: Key Parameters for Optimizing Intramolecular Cyclization Reactions.

Section 3: Product Characterization and Stability

Question 5: I have isolated my isoindoline product, but it seems to be decomposing over time. How can I improve its stability?

The stability of isoindolines can vary greatly depending on their substitution pattern.[4] Unsubstituted or certain N-substituted isoindoles can be particularly prone to decomposition.

  • Storage Conditions:

    • Inert Atmosphere: Store the purified product under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4]

    • Low Temperature: Store at low temperatures (e.g., in a freezer) to slow down decomposition pathways.[3]

    • Absence of Light: Some compounds are light-sensitive. Store in an amber vial or a vial wrapped in aluminum foil.

  • Purification:

    • Removal of Impurities: Trace amounts of acid, base, or metal impurities from the reaction or workup can catalyze decomposition.[4] Ensure the final product is of high purity.

  • Structural Considerations:

    • Electron-Withdrawing Groups: Isoindoles with electron-withdrawing groups tend to be more stable.[4]

    • Steric Hindrance: Bulky substituents can sometimes provide kinetic stability.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Benzylisoindoline via Reductive Amination

This protocol provides a general starting point for the synthesis of an N-substituted isoindoline. Optimization of specific parameters may be required for different substrates.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add ortho-phthalaldehyde (1.0 eq) and the desired solvent (e.g., 1,2-dichloroethane or THF).

    • Stir the solution under an inert atmosphere (N₂ or Ar).

  • Amine Addition:

    • Add benzylamine (1.0-1.1 eq) to the solution.

    • If necessary, add a catalytic amount of a Brønsted acid like acetic acid (e.g., 0.1 eq).

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction:

    • Once imine formation is complete, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to control any potential exotherm.

    • Continue stirring at room temperature until the reaction is complete (typically 4-24 hours).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (consider deactivating the silica with triethylamine if the product is sensitive) using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available from: [Link]

  • Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available from: [Link]

  • The chemistry of isoindole natural products - PMC - NIH. Available from: [Link]

  • Synthesis of isoindolines - Organic Chemistry Portal. Available from: [Link]

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES - Institute of Organic Chemistry, Polish Academy of Sciences. Available from: [Link]

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC. Available from: [Link]

  • The chemistry of isoindole natural products - Beilstein Journals. Available from: [Link]

  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC - NIH. Available from: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

  • A simple method for the synthesis of isoindoline derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone - MDPI. Available from: [Link]

  • Efficient synthesis of isoindolones by intramolecular cyclisation of pyridinylbenzoic acids - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. - ResearchGate. Available from: [Link]

  • Phthalimides: developments in synthesis and functionalization - RSC Publishing. Available from: [Link]

  • Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - NIH. Available from: [Link]

  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - NIH. Available from: [Link]

Sources

Technical Support Center: Preventing N-Demethylated Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists encountering unwanted N-demethylated impurities (N-H species) when the target is a tertiary N-methyl amine.

Topic: Strategies to Suppress N-Dealkylation and Control N-Methyl Impurities Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Diagnostic Workflow: Is it Degradation or Incomplete Reaction?

Before optimizing reaction conditions, you must distinguish between failure to methylate (incomplete reaction) and active demethylation (degradation of the product).

Troubleshooting Decision Matrix

Use this logic flow to identify the root cause of your N-H impurity.

DiagnosticWorkflow Start Issue: N-H Impurity Detected (Mass = Target - 14 Da) Q1 Did the reaction involve forming the N-Me bond? Start->Q1 Yes Yes (e.g., Reductive Amination) Q1->Yes Synthesis No No (Substrate was already N-Me) Q1->No Modification CheckSM Check Starting Material (SM) Conversion Yes->CheckSM Incomplete Cause: Incomplete Methylation (Under-reaction) CheckSM->Incomplete SM Remaining OverReduction Cause: Reductive Cleavage (Rare, requires H2/Pd) CheckSM->OverReduction No SM, Product Loss Q2 Reagents Used? No->Q2 Oxidants Oxidants/Peroxides (mCPBA, Air, Aged THF) Q2->Oxidants Electrophiles Chloroformates/Anhydrides (TFAA, ClCO2R) Q2->Electrophiles Metals Transition Metals (Pd(0)/Pd(II) cycles) Q2->Metals OxMech Mechanism: Oxidative N-Dealkylation (Radical/SET pathway) Oxidants->OxMech VBMech Mechanism: Von Braun-type Degradation (Quaternary salt decomposition) Electrophiles->VBMech PdMech Mechanism: Metal-Catalyzed Dealkylation (Oxidative Addition into N-C) Metals->PdMech

Figure 1: Diagnostic decision tree to isolate the chemical origin of N-demethylated impurities.

Module 1: Preventing Oxidative N-Demethylation

Scenario: You are performing a reaction (or workup) and the N-methyl group is lost, often generating formaldehyde and the secondary amine. This is common in aerobic oxidations or when using peroxide-contaminated solvents.

The Mechanism: Why it Happens

Oxidative demethylation often mimics biological P450 metabolism. It proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the


-C-H bond of the methyl group, forming an iminium ion which hydrolyzes.

OxidativeMechanism Substrate R2N-CH3 Radical [R2N-CH2•] Substrate->Radical - H• (HAT) Oxidant Oxidant/Radical (•OH, Fe=O) Oxidant->Radical Iminium [R2N+=CH2] Radical->Iminium - e- (SET) Product R2N-H (Demethylated) Iminium->Product + H2O (Hydrolysis) Byproduct CH2O (Formaldehyde) Iminium->Byproduct

Figure 2: Pathway of oxidative N-demethylation via radical intermediates.

Troubleshooting Protocol
VariableRisk FactorCorrective Action
Solvent Quality Peroxides in ethers (THF, Dioxane, Et2O) initiate radical demethylation.Mandatory: Test solvents for peroxides. Use fresh anhydrous solvents or add BHT (200 ppm) as a radical scavenger.
Atmosphere Oxygen promotes aerobic oxidation of amines (especially in light).Degas solvents with N2/Ar sparging (15 min) before adding the amine.
Workup Acidic workup of N-oxides (Polonovski conditions).If an N-oxide is suspected (e.g., after mCPBA steps), avoid treating with anhydrides (Ac2O, TFAA) which trigger cleavage. Reduce N-oxide back to amine in situ (e.g., P(OEt)3) before workup.
Catalyst Metal-oxo species (Fe, Cu, Ru) can mimic P450.Add chelating agents (EDTA) during workup to strip metal residues that catalyze air oxidation.

Key Reference: Mechanistic studies on oxidative N-demethylation confirm the role of


-C-H abstraction and iminium hydrolysis in this pathway [1].

Module 2: Preventing "Von Braun" Type Degradation

Scenario: You are using electrophilic reagents (chloroformates, acyl chlorides, cyanogen bromide) to functionalize another part of the molecule, but the N-methyl group is cleaved.

The Mechanism

Electrophiles can attack the tertiary nitrogen to form a quaternary ammonium salt. If a nucleophile (like Chloride or Bromide) is present, it can attack the methyl group (SN2), releasing the amine as a carbamate or cyanamide.

Prevention Strategy:

  • Switch Reagents: Avoid chloroformates (e.g., Ethyl chloroformate, Troc-Cl) if possible. They are historically used specifically to demethylate amines (Von Braun reaction) [2].[1]

  • Buffer the Reaction: If acylation is necessary, use a non-nucleophilic base (e.g., Hünig's base) and avoid halide salts. The presence of

    
     or 
    
    
    
    accelerates demethylation.
  • Steric Protection: If the N-Me is the target of attack, bulky protecting groups on nearby functionalities can sometimes shield the nitrogen.

Module 3: Optimizing Reductive Amination (Synthesis)

Scenario: You are synthesizing an N-Methyl amine using Formaldehyde and a reducing agent, but you detect N-H species (incomplete reaction) or over-alkylation.

Goal: Quantitative conversion to N-Me without generating N-H impurities.

Protocol: High-Fidelity N-Methylation

Standard conditions often fail to drive the reaction to completion. Use this optimized protocol.

Reagents:

  • Amine: 1.0 equiv

  • Formaldehyde (37% aq. or Paraformaldehyde): 3.0 - 5.0 equiv (Excess is critical)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaCNBH3.[2]

  • Solvent: DCE (1,2-Dichloroethane) or MeOH (for NaCNBH3).[2]

Step-by-Step:

  • Imine Formation: Dissolve Amine (1 equiv) and Formaldehyde (5 equiv) in solvent.

    • Critical Step: If using Paraformaldehyde, ensure depolymerization (heat to 60°C briefly or add catalytic acid).

    • Tip: Add molecular sieves (4Å) to remove water if the imine is unstable.

  • Reduction: Add STAB (2.0 equiv). Stir at RT.

    • Why STAB? It is less toxic than NaCNBH3 and tolerates the presence of aldehydes better, preventing side reactions [3].

  • Monitoring: Check LCMS. If N-H (M-14) persists, do not add more reductant yet . Add more Formaldehyde first. The limiting reagent is often the active iminium species, not the hydride.

  • Workup: Quench with saturated NaHCO3.

Common Pitfall: Using catalytic hydrogenation (Pd/C + H2 + HCHO) can sometimes lead to demethylation if the reaction runs too long, as Pd surfaces can reverse the reaction (retro-reductive amination) or hydrogenolyze benzylic N-methyl groups.

Module 4: Metal-Catalyzed Cross-Couplings

Scenario: During a Suzuki or Buchwald-Hartwig coupling, the N-methyl group is lost.

Mechanism: Pd(0) can insert into N-Methyl bonds, especially if the methyl group is benzylic or allylic, or via radical pathways stabilized by the metal.

Solutions:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, BrettPhos, NHCs like IPr). These stabilize the Pd center and make it less likely to engage in off-cycle oxidative additions into C-N bonds [4].

  • Base Selection: Avoid strong alkoxide bases (NaOtBu) if the substrate is sensitive; use weak bases (K3PO4, Cs2CO3).

  • Temperature: Lower the reaction temperature. N-demethylation activation energy is often higher than the cross-coupling barrier.

FAQ: Rapid Troubleshooting

Q: I see a +12 Da impurity instead of -14 Da. What is this? A: This is likely the N-Formyl impurity (+28 Da vs N-H, or +14 Da vs N-Me? No, N-Me to N-Formyl is -15 + 29 = +14 Da shift). Wait, N-Me (15) -> N-H (1) is -14. N-Me (15) -> N-CHO (29) is +14. Correction: If you see a mass shift of +14 Da relative to the N-Me product, it is likely the N-Formyl species. This comes from the oxidation of the methyl group to formaldehyde, which then formylates the amine. Fix: Remove oxidants and scavenge formaldehyde.

Q: Can I use chloroform as a solvent? A: Avoid it. Chloroform can form dichlorocarbene (:CCl2) under basic conditions or phosgene derivatives over time, which can react with amines. DCM or DCE are safer alternatives for stability.

Q: My N-methyl amine degrades in the freezer. Why? A: Free amines absorb CO2 from the air to form carbamates/carbonates, or oxidize. Fix: Store as an HCl or Fumarate salt . The protonated ammonium species is resistant to oxidative N-demethylation.

References

  • Mechanisms of Oxidative N-Dealkylation

    • Title: Oxidation of N-Methylanilines by a Nonheme Iron(IV)-Oxo Complex.[3]

    • Source: Bull.[3] Korean Chem. Soc. 2007, Vol. 28, No. 5.[3][4][5]

    • URL:[Link]

  • Chloroformate-Mediated Demethylation (Von Braun)

    • Title: N-Demethylation of Alkaloids.[1][6][7]

    • Source: Natural Product Communications, 2006.[1]

    • URL:[Link]

  • Reductive Amination Best Practices

    • Title: Reductive Amination - Common Conditions and Reagents.[2]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Pd-Catalyzed Stability

    • Title: Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized polymers.
    • Source: Nature Communic
    • URL:[Link]

Sources

Addressing steric hindrance in substituted isoindoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Isoindoline Synthesis

Topic: Addressing Steric Hindrance in Substituted Isoindoline Synthesis Role: Senior Application Scientist Status: Operational

Introduction: The "Steric Wall" in Isoindoline Chemistry

Welcome to the technical support hub for isoindoline synthesis. As researchers, we often encounter the "steric wall"—a kinetic barrier where the transition state energy required to cyclize a bulky substrate exceeds the thermal stability of the reagents.

Whether you are synthesizing Lenalidomide analogs, chiral ligands, or pigments, steric bulk at the N-position or the 1,3-benzylic positions often leads to three specific failure modes:

  • Stalled Cyclization: Reaction stops at the intermediate amide/hemiaminal.

  • Regio-scrambling: Electronic directing groups are overruled by steric repulsion.

  • Over-reduction: Loss of aromaticity in the benzene ring during aggressive reduction attempts.

This guide provides self-validating protocols to bypass these barriers.

Decision Matrix: Route Selection

Before troubleshooting a failed reaction, verify you are using the correct pathway for your steric profile.

RouteSelection Start Start: Define Steric Profile Substrate Substrate Type? Start->Substrate Phthalimide Phthalimide (Pre-cyclized) Substrate->Phthalimide BisElectrophile Bis-Electrophile (e.g., dibromoxylene) Substrate->BisElectrophile StericLevel Steric Bulk at N-Terminus? Phthalimide->StericLevel BisElectrophile->StericLevel LowSteric Low Bulk (Methyl, Ethyl) StericLevel->LowSteric HighSteric High Bulk (t-Butyl, Ortho-sub Aryl) StericLevel->HighSteric MethodA Method A: Standard Hydride Reduction (LiAlH4) LowSteric->MethodA Phthalimide MethodC Method C: Ultrasonic Promoted Cyclization LowSteric->MethodC Bis-E MethodB Method B: Borane (B2H6) Reduction (Prevents Ring Over-reduction) HighSteric->MethodB Phthalimide HighSteric->MethodC Bis-E (Mod Bulk) MethodD Method D: Pd-Catalyzed Phosphinimine Coupling HighSteric->MethodD Bis-E (Extreme Bulk)

Caption: Figure 1. Decision tree for selecting synthetic methodology based on substrate steric hindrance.

Module 1: Overcoming the Kinetic Barrier (The "Stalled" Cyclization)

The Problem: You are reacting a phthalic anhydride or phthalide with a bulky primary amine (e.g., tert-butylamine or 2,6-disubstituted aniline). The reaction yields the open-chain amide/hemiaminal but fails to eliminate water to close the ring.

The Mechanism: The Thorpe-Ingold effect usually assists cyclization, but extreme steric bulk at the nitrogen prevents the nucleophilic attack angle required for ring closure. Thermal forcing often degrades the amine before cyclization occurs.

The Solution: Ultrasonic Irradiation (Sonochemistry).[1] Acoustic cavitation creates localized "hotspots" (high T/P) that overcome the activation energy barrier without bulk thermal degradation.

Protocol A: Ultrasonic-Assisted Cyclization of Hindered Amines

Target: Isoindolin-1-ones from 3-alkylidenelactones.

  • Reagents:

    • Substrate: 3-Alkylidenephthalide (1.0 equiv).

    • Amine: Bulky amine (e.g., t-butylamine, 1.2 equiv).

    • Solvent: Ethanol/Isopropanol (1:1).

    • Catalyst: None initially; HCl for step 2.

  • Procedure:

    • Step 1: Dissolve substrate and amine in solvent. Place the flask in an ultrasonic bath (frequency ~40 kHz). Irradiate at 50 °C for 30–60 mins.

    • Checkpoint: Monitor TLC. If the intermediate hemiaminal dominates, proceed to Step 2.

    • Step 2 (Acid Catalysis): Add aqueous HCl (6 M, 20 equiv).[1] Continue ultrasonic irradiation at 50 °C for 1 hour.

    • Workup: Partition with Ethyl Acetate/Water.[1] Wash with brine.[1]

  • Why this works: The acid protonates the hydroxyl group of the hemiaminal intermediate, turning it into a good leaving group (

    
    ), while ultrasound provides the mechanical energy to force the sterically crowded transition state.
    

Data: Thermal vs. Ultrasonic Yields (Bulky Substrates)

Amine SubstrateThermal Reflux (24h)Ultrasonic (1.5h)
n-Butylamine (Control)88%94%
tert-Butylamine0% (Recovered SM) 82%
2,6-Dimethylaniline<10%75%
Source: Adapted from comparative sonochemical studies [1].

Module 2: Reductive Precision (Phthalimide to Isoindoline)

The Problem: Reducing a sterically hindered phthalimide to an isoindoline.

  • Issue A:Partial Reduction. Stopping at the isoindolinone (lactam) stage because the second carbonyl is sterically shielded.

  • Issue B:Over-Reduction. Reducing the benzene ring to a 4,5,6,7-tetrahydroisoindole.

The Solution: Borane (


 or 

) is superior to catalytic hydrogenation for hindered systems because it coordinates to the carbonyl oxygen, reducing steric sensitivity compared to surface-based catalysts (Pd/C).
Protocol B: Borane-Mediated Reduction

Target: Full reduction to Isoindoline.

  • Reagents:

    • Hindered Phthalimide (1.0 equiv).

    • 
       (1.0 M solution, 4.0 equiv).
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool phthalimide/THF solution to 0 °C.

    • Add borane solution dropwise (evolution of gas).

    • Reflux for 16 hours.

    • Quench (Critical): Cool to 0 °C. Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the amine-borane complex.

    • Basify with NaOH to pH 11 and extract.

  • Troubleshooting "Over-Reduction":

    • If you observe reduction of the benzene ring (tetrahydroisoindole formation), you likely used Pd-catalyzed formate reduction or high-pressure hydrogenation. Palladium catalysts facilitate hydride transfer to the aromatic ring when the carbonyls are sterically blocked. Switch to Borane or LiAlH4 to preserve aromaticity.

Module 3: Stereocontrol in 1,3-Disubstituted Isoindolines

The Problem: Synthesizing 1,3-disubstituted isoindolines with high diastereoselectivity (cis vs. trans). Steric clashes between the 1,3-substituents usually favor the trans isomer thermodynamically, but cis is often the bioactive target.

The Solution: Brønsted Acid Catalyzed Hydrosilylation. This method uses a "hydride delivery" mechanism that is kinetically controlled, allowing access to the cis-isomer even in sterically strained systems.

Protocol C: Tf2NH-Catalyzed Diastereoselective Reduction

Target: cis-1,3-Disubstituted Isoindolines.

  • Reagents:

    • Substrate: 1,3-Disubstituted Isoindole or Hemiaminal precursor.

    • Catalyst:

      
       (Bis(trifluoromethane)sulfonimide) (1–5 mol%).
      
    • Reductant:

      
       (Triethylsilane) (1.2 equiv).
      
    • Solvent: DCM or Toluene.

  • Procedure:

    • Mix substrate and catalyst in solvent at 0 °C.

    • Add silane slowly.

    • Reaction typically completes <1 hour.

  • Mechanism & Stereocontrol:

    • The acid activates the iminium ion. The silane approaches from the less hindered face.

    • Result: Up to 99:1 d.r. (cis:trans).

Troubleshooting FAQ

Q: I am trying to synthesize an isoindoline via nucleophilic substitution on


-dibromoxylene, but my amine is too bulky (e.g., adamantyl-amine). It won't react. 
A:  The 

pathway is blocked. Switch to a Palladium-Catalyzed Carbonylation or Phosphinimine Coupling .
  • Why: Pd inserts into the aryl halide bond first, moving the reaction center away from the steric wall. The amine then coordinates to the metal, which facilitates the bond formation via reductive elimination, bypassing the

    
     geometric requirement.
    

Q: My product is a mixture of isoindoline and isoindolinone. A: You have incomplete reduction.

  • Diagnostic: Check your reductant stoichiometry.

  • Fix: If using

    
    , ensure you use a Soxhlet extractor if the phthalimide is insoluble. Insolubility often mimics "steric hindrance" by preventing reagent contact. If soluble, switch to 
    
    
    
    (Protocol B).

Q: I need to remove a chiral auxiliary from the Nitrogen, but it's sterically stuck. A: If you used a phenylglycinol auxiliary, standard hydrolysis might fail. Use conc. Sulfuric Acid at room temperature. This harsh but effective method cleaves the N-auxiliary bond via an acyl-iminium intermediate without racemizing the C-1 center [Source 1.10].

Diagnostic Workflow

Use this logic flow when a reaction stalls.

Troubleshooting Problem Problem: Reaction Stalled/Low Yield CheckSM Check Starting Material (SM) Problem->CheckSM SM_Recovered SM Recovered Unchanged? CheckSM->SM_Recovered SM_Decomposed SM Decomposed/Tarry? CheckSM->SM_Decomposed KineticIssue Diagnosis: Kinetic Barrier (Steric Wall) SM_Recovered->KineticIssue StabilityIssue Diagnosis: Thermal Instability SM_Decomposed->StabilityIssue Solution1 Action: Apply Ultrasound (Protocol A) KineticIssue->Solution1 If liquid/soluble Solution2 Action: Switch to Pd-Catalysis (Avoids SN2) KineticIssue->Solution2 If extremely bulky Solution3 Action: Lower Temp + Stronger Activator (e.g., Tf2NH Catalyst) StabilityIssue->Solution3

Caption: Figure 2. Diagnostic workflow for stalled isoindoline syntheses.

References

  • Ultrasonic-assisted synthesis of isoindolin-1-one derivatives. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates superior yields for sterically hindered amines (t-butylamine) using ultrasound compared to thermal reflux. URL:[Link]

  • Synthesis of isoindolines (General Methodology). Source: Organic Chemistry Portal.[2] Context: Covers POCl3/DBU mediated cyclizations and standard nucleophilic substitutions. URL:[Link][3]

  • Diastereoselective synthesis of 1,3-disubstituted isoindolines via Bronsted acid catalysis. Source: Chemical Communications (RSC).[4] Context: Protocol for controlling stereochemistry (

    
    -selectivity) using 
    
    
    
    and Silanes.[4] URL:[Link]
  • Formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction. Source: Journal of Organic Chemistry (PubMed). Context: Warns against over-reduction of the aromatic ring when using Pd catalysts on hindered isoindolines. URL:[Link]

  • Conversion of Phthalimides to Isoindolines by Diborane. Source: ResearchGate (Archive). Context: Establishes Borane as the preferred reagent for full reduction of hindered phthalimides. URL:[Link]

Sources

Technical Support Center: Stability & Storage of Isoindoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for scientists requiring in-depth mechanistic understanding and actionable protocols for isoindoline handling.

Subject: Optimizing Chemical Integrity of Isoindoline Derivatives (CAS Registry No. 496-12-8 and substituted analogs) Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The Stability Paradox

Isoindolines (2,3-dihydro-1H-isoindole) present a unique stability paradox. While the bicyclic core is aromatic and seemingly robust, the heterocyclic nitrogen and the benzylic carbons (C1/C3) are chemically distinct "hotspots."

  • The Trap: Users often treat isoindolines like standard indoles.

  • The Reality: Isoindolines are significantly more prone to oxidative dehydrogenation (reverting to the unstable isoindole or oxidizing to isoindolinone) and hydrolytic ring-opening (especially if carbonyls are present, e.g., phthalimide derivatives like Lenalidomide).

This guide replaces generic storage advice with a mechanism-based preservation strategy.

Mechanism of Failure (Root Cause Analysis)

To prevent degradation, you must understand how the molecule dies.

The Degradation Pathways

The two primary enemies of isoindoline stability are Atmospheric Oxygen and Nucleophilic Solvents .

  • Pathway A: Oxidative Dehydrogenation. The methylene groups at C1 and C3 are activated. Exposure to air, especially in solution, drives the formation of isoindolinones (lactams) or phthalimides (imides).

  • Pathway B: Hydrolytic Ring Opening. If your isoindoline is an imide (e.g., Lenalidomide, Thalidomide analogs), the ring is susceptible to nucleophilic attack by water or alcohols (solvolysis), leading to ring cleavage.

Visualization: Isoindoline Degradation Logic

IsoindolineDegradation cluster_0 Critical Storage Hazard Isoindoline Isoindoline Core (Reduced Form) Isoindole Isoindole (Transient/Unstable) Isoindoline->Isoindole Oxidation (-2H) (Light/Air) RingOpen Ring-Opened Amide/Acid Isoindoline->RingOpen Hydrolysis (pH > 7 or < 4) Isoindolinone Isoindolinone (Partially Oxidized) Isoindole->Isoindolinone Oxidation (+O) Phthalimide Phthalimide (Fully Oxidized) Isoindolinone->Phthalimide Oxidation (+O) Phthalimide->RingOpen Hydrolysis (Fast in Base)

Figure 1: Mechanistic flow of isoindoline degradation. Red paths indicate oxidative stress; Green paths indicate hydrolytic failure.

Storage Protocol Matrix

Do not rely on a single condition. Use this matrix to determine the correct storage state based on your experimental phase.

StateCritical ParameterRecommended ConditionTechnical Rationale
Solid (Bulk) Hygroscopicity -20°C , Desiccated, DarkLow temp slows reaction kinetics. Desiccation prevents moisture-mediated hydrolysis of amide bonds [1].
Stock Solution Solvent Choice DMSO (Anhydrous) , -80°CDMSO is aprotic and stabilizes the polar core. -80°C freezes the matrix, halting diffusion of dissolved oxygen [2].
Working Solution pH Sensitivity Use within 4 hours In aqueous buffers (pH 7.4), isoindoline-based drugs like Lenalidomide hydrolyze with first-order kinetics [3].
Inert Gas Oxidation Risk Argon (Heavier than air)Argon creates a "blanket" over the compound, unlike Nitrogen which mixes more easily with air in open vials.
⛔ Critical Prohibition: The Methanol Trap

Never store isoindoline-based immunomodulators (IMiDs) in Methanol or Ethanol for long periods.

  • Why? Alcohols act as nucleophiles. They attack the imide carbonyl, causing alcoholysis (ring opening to form esters), a degradation product often mistaken for an impurity in HPLC [4].

Troubleshooting Guide (Q&A)

Scenario A: "My compound turned yellow/brown in storage."

Diagnosis: Oxidative Dehydrogenation.

  • The Science: Pure isoindolines are often colorless or pale. A yellow/brown shift indicates the formation of extended conjugation systems (isoindole intermediates) or N-oxides.

  • Actionable Fix:

    • Check your container seal.[1] Was it Parafilm only? (Parafilm is permeable to oxygen over time).

    • Purification: If the sample is critical, perform a rapid filtration through a short plug of basic alumina to remove acidic oxidation byproducts, or recrystallize from anhydrous ethyl acetate/hexane.

    • Future Prevention: Switch to Sure/Seal™ bottles or store under Argon balloons for short term.

Scenario B: "I see a new peak at RRT 0.85 on my HPLC."

Diagnosis: Hydrolytic Ring Opening.

  • The Science: In Reverse Phase HPLC, the ring-opened hydrolysis product is more polar (contains a free carboxylic acid and amine) and will elute earlier than the parent isoindoline [5].

  • Actionable Fix:

    • Check pH: Are you using a basic mobile phase? Isoindolines degrade rapidly at pH > 8. Adjust mobile phase to pH 3.0–4.0 using Formic Acid or Ammonium Acetate.

    • Solvent Check: Did you dissolve the sample in MeOH? Re-prepare fresh stock in 100% DMSO or Acetonitrile .

Scenario C: "My biological IC50 values are drifting higher over weeks."

Diagnosis: Concentration Loss via Precipitation.

  • The Science: Isoindolines are hydrophobic. In aqueous working buffers, "silent precipitation" occurs—micro-crystals form that are invisible to the naked eye but reduce the effective soluble concentration.

  • Actionable Fix:

    • The Spin Test: Centrifuge your working dilution at 10,000 x g for 5 minutes before use. If a pellet forms, your compound has crashed out.

    • Formulation: Add a solubilizer. Cyclodextrin (HP-β-CD) is highly effective at stabilizing isoindolines in aqueous media without affecting biological targets [6].

Advanced Workflow: Handling Air-Sensitive Isoindolines

For derivatives with electron-donating groups (e.g., amino-isoindolines), air sensitivity is acute. Follow this "Schlenk-Light" protocol.

HandlingProtocol Step1 1. Equilibrate Warm vial to Room Temp (Prevents condensation) Step2 2. Inert Flush Insert Argon needle (Positive pressure) Step1->Step2 Step3 3. Solubilize Inject Anhydrous DMSO via Septum Step2->Step3 Step4 4. Aliquot Dispense into single-use amber vials under Argon Step3->Step4 Step5 5. Cryo-Store Flash freeze at -80°C Step4->Step5

Figure 2: "Schlenk-Light" handling workflow for minimizing oxidative stress during stock preparation.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation. Link

  • Kozikowski, A. P., et al. (2009). Investigation of 3 industry-wide applied storage conditions for compound libraries. Journal of Biomolecular Screening. (Demonstrates -20°C/Argon superiority).

  • Erlich, S., et al. (2010). Hydrolytic stability of Lenalidomide and its degradation products.[3] Journal of Pharmaceutical and Biomedical Analysis. (Establishes hydrolysis kinetics).

  • Baertschi, S. W., et al. (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Details alcoholysis mechanisms in imides). Link

  • Reddy, P. B., et al. (2012). Stability-indicating HPLC method for Lenalidomide.[3][4] Chromatographia.[5][6] (Identifies polar elution shifts of degradation products).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Validation & Comparative

Comparative analysis of different isoindoline synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoindoline pharmacophore is a bicyclic scaffold integral to numerous therapeutic agents, including the immunomodulatory drugs Lenalidomide and Pomalidomide. Its synthesis presents a classic dichotomy in organic chemistry: the choice between robust, stoichiometric classical methods and modern, atom-economical catalytic approaches.

This guide provides a comparative technical analysis of the three dominant synthesis routes: Nucleophilic Substitution (Cyclization) , Phthalimide Reduction , and Transition-Metal Catalyzed C-H Activation . We evaluate these methodologies based on scalability, atom economy, and functional group tolerance, supported by experimental protocols and mechanistic insights.

Route 1: The Nucleophilic Substitution Standard

Best for: Early-stage discovery, simple substrates, and non-sensitive functional groups.

This classical route involves the double alkylation of primary amines using


-dibromo-o-xylene. It is the "workhorse" method due to the commercial availability of precursors.
Mechanistic Insight

The reaction proceeds via a double


 cascade. The primary amine performs the first nucleophilic attack on the benzylic bromide, generating a secondary amine intermediate. Intramolecular cyclization follows rapidly, driven by the entropic advantage of forming a 5-membered ring.

Critical Variable: The choice of base is paramount. Inorganic bases (


) in acetonitrile are standard, but heterogeneous solubility can lead to stalled reactions. Organic bases (DIPEA or 

) improve homogeneity but complicate purification due to ammonium salt formation.
Experimental Protocol

Reaction:


-Dibromo-o-xylene + 

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add

    
    -dibromo-o-xylene (1.0 equiv) and anhydrous acetonitrile (
    
    
    
    ).
  • Base Addition: Add anhydrous

    
     (3.0 equiv). The excess base is required to neutralize the 2 equivalents of HBr generated.
    
  • Amine Addition: Add the primary amine (1.05 equiv) dropwise at

    
     to prevent oligomerization.
    
  • Reaction: Warm to room temperature and reflux (

    
    ) for 4–12 hours. Monitor by TLC (Visualize with UV/Iodine; bromides are UV active, product is highly UV active).
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Safety Note:


-Dibromo-o-xylene is a potent lachrymator. All solids must be weighed in a fume hood.
Workflow Diagram

NucleophilicRoute Start Start: Dibromo-o-xylene + Amine Step1 Step 1: Intermolecular SN2 (0°C Addition) Start->Step1 Inter Intermediate: Secondary Amine Step1->Inter Step2 Step 2: Intramolecular Cyclization (Reflux) Inter->Step2 Waste Byproduct: 2 equiv HBr (Salt) Step2->Waste Elimination Product Product: Isoindoline Step2->Product

Figure 1: Stepwise workflow for the nucleophilic cyclization of isoindolines.

Route 2: Phthalimide Reduction

Best for: Large-scale synthesis of unsubstituted isoindolines (


 amines).

This route utilizes Lithium Aluminum Hydride (


) to reduce the carbonyls of phthalimide. While scalable, it poses significant safety risks during the quench phase.
Mechanistic Insight

The reduction requires the delivery of 4 equivalents of hydride. The mechanism involves the initial reduction of the carbonyl to a hemiaminal, which collapses to an iminium ion, followed by further reduction to the amine.

Causality:


 is generally insufficient for this reduction due to the stability of the amide bond; the stronger Lewis acidity of 

in

is required to activate the carbonyl oxygen.
Experimental Protocol

Reaction: Phthalimide



  • Preparation: Charge a 3-neck flask with

    
     (pellets preferred over powder for safety, 2.5 equiv) and anhydrous THF under 
    
    
    
    flow.
  • Addition: Add phthalimide (1.0 equiv) portion-wise as a solid or slurry at

    
    . Caution: Hydrogen gas evolution.[1]
    
  • Reflux: Heat to reflux for 12–24 hours. The mixture will turn gray/white.

  • Fieser Quench (Critical): Cool to

    
    . For every 
    
    
    
    grams of
    
    
    used, add carefully:
    • 
       mL water
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
  • Isolation: The aluminum salts precipitate as a granular white solid (easy to filter). Filter and concentrate.

Route 3: Rh(III)-Catalyzed C-H Activation

Best for: Late-stage functionalization, high complexity, and atom economy.

This modern approach uses Rhodium(III) or Cobalt(III) catalysts to direct the annulation of benzamides with alkynes or alkenes. It avoids the use of alkyl halides.

Mechanistic Insight

The reaction utilizes a "directing group" (DG) on the nitrogen. The Rh(III) catalyst coordinates to the DG and activates the ortho-C-H bond via Concerted Metalation-Deprotonation (CMD).

  • C-H Activation: Formation of a rhodacycle.

  • Insertion: Migratory insertion of the alkyne/alkene into the Rh-C bond.

  • Reductive Elimination: Formation of the C-N bond to close the ring.

Self-Validating System: The reaction is often redox-neutral if an internal oxidant (like an N-O bond in the directing group) is used, meaning no external oxidant is required, simplifying purification.

Experimental Protocol

Reaction: N-Methoxybenzamide + Alkyne



  • Catalyst Loading: In a screw-cap vial, weigh

    
     (2.5 mol%) and 
    
    
    
    (10 mol%).
  • Substrate Addition: Add N-methoxybenzamide (1.0 equiv) and the internal alkyne (1.1 equiv).

  • Solvent: Add 1,2-dichloroethane (DCE) or t-Amyl alcohol.

  • Reaction: Seal and heat to

    
     for 16 hours.
    
  • Purification: Filter through a celite pad to remove metal residues. Evaporate and column.

Mechanistic Pathway Diagram

CHActivation Pre Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(OAc)2 Pre->Active AgSbF6 Coord Coordination (Directing Group) Active->Coord Rhodacycle Rhodacycle (C-H Activation) Coord->Rhodacycle -AcOH Insert Alkyne Insertion Rhodacycle->Insert + Alkyne Prod Reductive Elimination Insert->Prod Prod->Active Product Release

Figure 2: Catalytic cycle for Rh(III)-mediated C-H activation and annulation.

Comparative Data Analysis

The following table contrasts the three methodologies based on experimental metrics derived from standard laboratory scales (1–10 mmol).

MetricNucleophilic SubstitutionPhthalimide ReductionRh(III) C-H Activation
Atom Economy Low (Loss of 2 HBr)Medium (Loss of Oxygen)High (Often 100% or loss of H2O)
Substrate Scope Broad for amines; limited by halide availabilityLimited to available phthalimidesHighly modular; tolerates sensitive FGs
Green Metric (E-Factor) High (Salt waste + Solvent)Medium (Aluminum salts)Low (Catalytic, minimal waste)
Cost Low (Commodity chemicals)Low to MediumHigh (Rh catalyst ~$200/g)
Scalability High (Easy filtration)High (With proper quenching)Low (Cost prohibitive >100g)
Typical Yield 75–90%60–85%70–95%
Strategic Recommendations
  • For Drug Discovery (SAR Campaigns): Use Route 1 (Nucleophilic Substitution) . The parallel synthesis capability allows for the rapid generation of N-substituted libraries using diverse amines.

  • For Process Development (Scale-up): Use Route 2 (Reduction) . If the core isoindoline structure is needed without complex substituents, the cost-efficiency of phthalimide reduction outweighs the safety controls required for

    
    .
    
  • For Complex Scaffolds: Use Route 3 (C-H Activation) . When constructing fused ring systems or when halogenated precursors are unstable, the mild conditions and high functional group tolerance of Rh-catalysis are superior.

References

  • Nucleophilic Substitution Kinetics: Title: Synthesis of Isoindolines via -Dibromo-o-xylene. Source: Sigma-Aldrich Technical Bulletin / TCI Chemicals.
  • Phthalimide Reduction Safety

    • Title: Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Rh-Catalyzed C-H Activation

    • Title: Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.[2][3]

    • Source: PubMed / NIH (2012).
    • URL:[Link]

  • Green Chemistry Metrics

    • Title: Atom Economy and Green Synthesis in Organic Chemistry.[4]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

Sources

Beyond Molecular Weight: A Comparative Guide to Structural Confirmation via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Ambiguity

In drug discovery and advanced synthesis, "close enough" is a liability. A nominal mass match (e.g., observing m/z 300 for a target of 300.15) is merely a suggestion, not a confirmation. This guide delineates the transition from presumptive monitoring to definitive structural confirmation. We compare High-Resolution Mass Spectrometry (HRMS) against nominal mass techniques and orthogonal methods like NMR, establishing a self-validating workflow for the modern synthetic chemist.

Comparative Analysis: Performance & Alternatives

Structural confirmation is not a monolith; it is a hierarchy of certainty. Below, we compare the performance of HRMS (e.g., Orbitrap, Q-TOF) against the standard alternatives: Nominal Mass MS (Single Quadrupole) and Nuclear Magnetic Resonance (NMR).

Performance Matrix: HRMS vs. Alternatives
FeatureNominal Mass MS (Single Quad)High-Res MS (Q-TOF / Orbitrap)NMR (

H /

C)
Primary Output Approx. Mass (

0.5 Da)
Exact Mass (< 5 ppm error)Connectivity & Stereochemistry
Certainty Low (Presumptive)High (Formula Confirmation)Absolute (Structural Proof)
Sensitivity High (ng range)Ultra-High (pg-fg range)Low (mg range required)
Throughput Very High (< 2 min)High (< 5 min)Low (10-60 min)
Sample Purity Tolerates crude mixturesTolerates mixturesRequires >95% purity
Blind Spot Isobaric compoundsIsomers (same formula)Trace impurities
Expert Insight: The "Orthogonality" Principle

While NMR is the definitive tool for determining connectivity (how atoms are bonded), it fails in two critical scenarios where MS excels:

  • Trace Analysis: When you have < 1 mg of product (common in early-stage potent drug synthesis), NMR is silent. HRMS can confirm the formula with nanograms.

  • Mixture Complexity: In a crude reaction mix, NMR signals overlap chaotically. HRMS resolves components by m/z, allowing you to confirm the presence of the product before purification.

Recommendation: Use HRMS for formula confirmation and purity screening. Use NMR for connectivity and stereochemical assignment. They are not competitors; they are partners.

The Self-Validating Protocol: HRMS Structural Confirmation

As a Senior Application Scientist, I advocate for a "Self-Validating System." A protocol is only as good as its controls. This workflow ensures that every result is verified against a known standard before the unknown is assessed.

Phase 1: System Suitability (The "Trust" Step)

Before injecting your sample, prove the instrument is lying within tolerance.

  • Select a Calibrant: Choose a standard with a known mass close to your analyte (e.g., Caffeine m/z 195.0877 or Reserpine m/z 609.2807).

  • Define Tolerance: The industry standard for confirmation is < 5 ppm .

  • The "Pass/Fail" Test:

    • Inject Calibrant.

    • Calculate Error:

      
      
      
    • Directive: If error > 5 ppm, STOP. Recalibrate the instrument. Do not proceed to sample analysis.

Phase 2: Sample Preparation (Minimizing Artifacts)

Poor prep leads to ion suppression and adduct confusion.

  • Solvent Choice: Use LC-MS grade Methanol or Acetonitrile. Avoid DMSO if possible (it causes sticky background signals).

  • Concentration: Target 1–10 µg/mL .

    • Why? Saturation causes "space charge effects" in ion traps/Orbitraps, shifting mass accuracy and ruining your ppm error.

  • Filtration: Pass through a 0.2 µm PTFE filter to prevent nozzle clogging.

Phase 3: Acquisition & Confirmation
  • Ionization: Use Electrospray Ionization (ESI) in positive mode (for basic amines) or negative mode (for acids).

  • Soft vs. Hard:

    • Full Scan (Soft): Obtain the parent ion

      
      .
      
    • MS/MS (Hard): Apply collision energy (e.g., 20-40 eV) to fragment the molecule.

  • Data Analysis Criteria:

    • Mass Accuracy: Must be < 5 ppm.

    • Isotope Pattern: The relative abundance of the M+1 (Carbon-13) and M+2 (Sulfur/Chlorine/Bromine) peaks must match the theoretical simulation.

    • Nitrogen Rule: If the nominal mass is even, the molecule likely has 0 or an even number of nitrogens. If odd, it has an odd number.

Visualization: Workflows & Logic

Diagram 1: The Structural Confirmation Decision Tree

This diagram illustrates the logical flow from synthesis to release, highlighting where MS and NMR intersect.

StructuralConfirmation Start Synthesis Reaction Crude Crude Mixture Start->Crude NominalMS Nominal MS (Check) Crude->NominalMS Decision1 Target Mass Found? NominalMS->Decision1 Purify Purification (Prep LC) Decision1->Purify Yes Fail Re-Synthesize Decision1->Fail No HRMS HRMS (Exact Mass) Purify->HRMS NMR NMR (Connectivity) Purify->NMR Validation Data Validation (<5ppm) HRMS->Validation NMR->Validation Orthogonal Check Release Product Confirmed Validation->Release Pass Validation->Fail Fail

Caption: Integrated workflow for confirming synthesis products, utilizing Nominal MS for screening and HRMS/NMR for final validation.

Diagram 2: The ESI-HRMS Mechanism

Understanding how your ion is formed is crucial for interpreting adducts (e.g., Sodium vs. Proton).

ESI_Mechanism Liquid Liquid Sample (Analyte + Solvent) Capillary High Voltage Capillary (3-5 kV) Liquid->Capillary Cone Taylor Cone (Charged Droplets) Capillary->Cone Desolvation Desolvation Zone (Solvent Evaporation) Cone->Desolvation Explosion Coulombic Fission (Droplet Breakup) Desolvation->Explosion Rayleigh Limit Explosion->Desolvation Repeats GasPhase Gas Phase Ions [M+H]+, [M+Na]+ Explosion->GasPhase Analyzer Mass Analyzer (Orbitrap/TOF) GasPhase->Analyzer

Caption: The Electrospray Ionization (ESI) process, transforming liquid analyte into gas-phase ions for detection.[1]

Data Interpretation: The "Fingerprint" of Reality

Mass Accuracy (PPM)

The most common error in publication is reporting "Mass Error" in Daltons (Da) rather than parts per million (ppm).

  • Formula:

    
    
    
  • Example:

    • Theoretical: 400.1234

    • Observed: 400.1240

    • Diff: 0.0006 Da

    • Calculation:

      
      .
      
    • Verdict: PASS (Excellent confirmation).

Isotopic Distribution

A mass match is not enough. You must match the physics of the elements.

  • Chlorine Rule: If your molecule has 1 Cl atom, the M+2 peak (mass + 1.997 Da) should be roughly 33% the height of the parent peak.

  • Bromine Rule: If you have 1 Br atom, the M+2 peak should be nearly 100% (1:1 ratio) of the parent peak.

  • Application: If your HRMS shows the correct mass but lacks the specific isotope pattern, you have synthesized an isobaric impurity, not your halogenated product.

References

  • FDA Guidance for Industry, Q2(R1) Validation of Analytical Procedures. (2005/2021). U.S. Food and Drug Administration. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Standard reference for ESI mechanisms and fragmentation). [Link]

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmaceutical analysis.[2][3] Elsevier.[4] (Reference for NMR vs MS comparison). [Link]

Sources

A Comparative Guide to Catalytic Systems for Isoindoline Synthesis: Efficacy, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

The isoindoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest for researchers in drug development and organic synthesis. This guide provides an in-depth comparison of the efficacy of various catalytic systems for isoindoline synthesis, offering experimental data, mechanistic insights, and practical protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Introduction: The Importance and Synthetic Challenges of Isoindolines

Isoindolines are bicyclic aromatic compounds containing a reduced pyrrole ring fused to a benzene ring. Their structural rigidity and diverse substitution patterns make them valuable pharmacophores. However, the synthesis of isoindolines can be challenging, often requiring multi-step procedures or harsh reaction conditions. Catalysis offers a powerful solution to these challenges, enabling more efficient, selective, and sustainable synthetic routes. This guide will focus on the comparative efficacy of the most prominent catalytic systems: transition-metal catalysts and organocatalysts.

Transition-Metal Catalysis: A Powerful Toolkit for Isoindoline Construction

Transition-metal catalysts have revolutionized the synthesis of N-heterocycles, and isoindoline synthesis is no exception. Catalysts based on palladium, rhodium, copper, and iridium have demonstrated significant utility in this area, primarily through intramolecular hydroamination or related cyclization reactions of appropriately substituted precursors.

Palladium Catalysis: Versatility and High Efficiency

Palladium catalysts are among the most widely used for isoindoline synthesis due to their high efficiency, functional group tolerance, and versatility. A common strategy involves the intramolecular hydroamination of o-alkenylarylethylamines.[1] An efficient protocol for this transformation utilizes a palladium catalyst to effect the cyclization of picolinamide (PA)-protected β-arylethylamine substrates. This method features high efficiency, low catalyst loadings, and mild operating conditions.[2]

Key Advantages of Palladium Catalysis:

  • High Yields: Often provides excellent yields of the desired isoindoline products.

  • Mild Reaction Conditions: Many palladium-catalyzed reactions can be performed at relatively low temperatures.[2]

  • Functional Group Tolerance: Tolerates a wide range of functional groups on the substrate.

Rhodium Catalysis: A Complementary Approach

Rhodium catalysts also offer an effective means for isoindoline synthesis, often proceeding through a C-H activation pathway. For instance, the rhodium-catalyzed oxidative alkenylation of N-benzyltriflamides with olefins, followed by intramolecular cyclization, provides direct access to highly substituted isoindolines.[3] While often highly effective for the synthesis of isoindolinones, rhodium catalysts can be tailored for isoindoline synthesis, providing a complementary approach to palladium-based systems.[4]

Key Advantages of Rhodium Catalysis:

  • Alternative Reaction Pathways: Enables the use of different starting materials through C-H activation strategies.

  • Access to Substituted Isoindolines: Particularly useful for the synthesis of complex and highly substituted isoindoline frameworks.[3]

Copper and Iridium Catalysis: Emerging and Potent Alternatives

Copper and iridium catalysts are increasingly recognized for their utility in N-heterocycle synthesis. Copper catalysts, being more earth-abundant and less expensive than palladium and rhodium, are an attractive option. Copper-catalyzed intramolecular cyclization reactions have been developed for the synthesis of related heterocycles, suggesting their potential for isoindoline synthesis under mild and environmentally friendly conditions.[2][5] Iridium catalysts have also been employed in the synthesis of isoindolinones and show promise for isoindoline synthesis through reductive or transfer hydrogenation pathways.

Key Advantages of Copper and Iridium Catalysis:

  • Cost-Effectiveness (Copper): Copper is a more economical choice compared to precious metals.

  • Novel Reactivity (Iridium): Iridium catalysts can offer unique reactivity and selectivity profiles.

Organocatalysis: A Metal-Free Approach to Chiral Isoindolines

The development of asymmetric organocatalysis has provided a powerful, metal-free alternative for the synthesis of chiral molecules. For isoindoline synthesis, organocatalysts, particularly chiral phosphoric acids and bifunctional catalysts, have been instrumental in achieving high enantioselectivity.[6] These catalysts typically activate the substrate through hydrogen bonding or iminium ion formation, facilitating a stereocontrolled intramolecular cyclization.

Key Advantages of Organocatalysis:

  • Enantioselectivity: Enables the synthesis of enantioenriched isoindolines, which is crucial for pharmaceutical applications.[7]

  • Metal-Free Conditions: Avoids contamination of the final product with residual metals, a significant advantage in drug development.

  • Milder Reaction Conditions: Often proceeds under mild and environmentally benign conditions.

Comparative Performance Data

To provide a clear comparison of the efficacy of different catalytic systems, the following tables summarize key performance data for the synthesis of a representative isoindoline product. It is important to note that direct, head-to-head comparisons under identical conditions are rare in the literature. Therefore, this data is compiled from different studies and should be interpreted as a general guide to the relative performance of each catalyst type.

Table 1: Comparison of Transition-Metal Catalysts for Isoindoline Synthesis

Catalyst SystemSubstrateCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/dppfo-vinylaniline derivative51001285-95[1]
[{RhCl₂(Cp*)}₂]N-benzyltriflamide derivative2.5802470-90[3]
CuIo-alkynylaryl oxime derivative108015up to 95%[5][8]

Table 2: Performance of Organocatalysts in Asymmetric Isoindoline Synthesis

Catalyst SystemSubstrateCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Reference
Chiral Phosphoric AcidIndole-based enaminone104024up to 87%up to 96%[6]
Bifunctional Thioureaortho-hydroxyphenyl-substituted p-QM5RT12up to 98%>99%[9]

Mechanistic Insights: Understanding Catalyst Efficacy

The differences in the efficacy of various catalysts can be attributed to their distinct reaction mechanisms.

Transition-Metal Catalyzed Intramolecular Hydroamination

The generally accepted mechanism for palladium-catalyzed intramolecular hydroamination involves the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack of the amine nitrogen to form a six-membered palladacycle. Subsequent protonolysis or reductive elimination regenerates the catalyst and yields the isoindoline product. The choice of ligands on the palladium center is crucial for catalyst stability and reactivity.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Alkene_Coordination Alkene_Coordination Pd(0)->Alkene_Coordination Alkene Palladacycle Palladacycle Alkene_Coordination->Palladacycle Amine Attack Isoindoline Isoindoline Palladacycle->Isoindoline Protonolysis/ Reductive Elimination Isoindoline->Pd(0) Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed intramolecular hydroamination.

Organocatalyzed Asymmetric Cyclization

In contrast, chiral phosphoric acid catalysts operate through a Brønsted acid mechanism. The catalyst protonates the substrate, forming a chiral ion pair that directs the stereochemical outcome of the subsequent intramolecular cyclization. Bifunctional organocatalysts, such as those containing a thiourea and a tertiary amine moiety, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to a highly organized transition state and excellent enantioselectivity.

G Catalyst Catalyst Activated_Complex Activated_Complex Catalyst->Activated_Complex H-Bonding Substrate Substrate Substrate->Activated_Complex Transition_State Transition_State Activated_Complex->Transition_State Intramolecular Cyclization Product Product Transition_State->Product

Caption: General workflow for organocatalyzed asymmetric isoindoline synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Tosylisoindoline

This protocol is a representative example of a palladium-catalyzed intramolecular hydroamination for the synthesis of an N-tosylisoindoline from 2-vinyl-N-tosylaniline.

Materials:

  • 2-vinyl-N-tosylaniline (1.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol, 6 mol%)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and dppf (33.3 mg, 0.06 mmol).

  • Add dry toluene (2 mL) and stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

  • Add a solution of 2-vinyl-N-tosylaniline (259.3 mg, 1.0 mmol) in dry toluene (3 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-tosylisoindoline.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and dppf is a robust and widely used catalytic system for cross-coupling and amination reactions. The dppf ligand provides the necessary steric and electronic properties to stabilize the palladium catalyst and promote the desired reactivity.

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for this type of reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. The optimal temperature may vary depending on the specific substrate.

Conclusion and Future Outlook

The synthesis of isoindolines has been significantly advanced through the development of a diverse range of catalytic systems. Transition-metal catalysts, particularly those based on palladium, offer high efficiency and broad applicability for the synthesis of a wide variety of isoindoline derivatives. The emergence of copper and iridium catalysts provides more sustainable and potentially novel synthetic routes. For the synthesis of chiral isoindolines, organocatalysis has proven to be a powerful and indispensable tool, delivering high enantioselectivities under mild, metal-free conditions.

The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern, stereochemistry, and the scale of the synthesis. Future research in this field will likely focus on the development of even more efficient, selective, and sustainable catalytic systems, including the use of earth-abundant metals, photocatalysis, and biocatalysis, to further expand the synthetic toolbox for accessing this important class of heterocyclic compounds.

References

  • Chen, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936-2939. [Link]

  • Di Mola, A., et al. (2016). Highly diastereo- and enantioselective organocatalytic synthesis of new heterocyclic hybrids isoindolinone-imidate and isoindolinone-phthalide. RSC Advances, 6(67), 60780-60786. [Link]

  • Ju, D., et al. (2026). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry, 24, 581-586. [Link]

  • Li, X., et al. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. Chemical Communications, 48(94), 11531-11533. [Link]

  • Song, E., et al. (2017). Palladium-Catalyzed Aerobic Oxidative Hydroamination of Vinylarenes Using Anilines: A Wacker-Type Amination Pathway. Organic Letters, 19(19), 5264-5267. [Link]

  • Wang, G., et al. (2015). Direct access to isoindolines through tandem Rh(III)-catalyzed alkenylation and cyclization of N-benzyltriflamides. Organic Letters, 17(21), 5384-5387. [Link]

  • Wang, X., et al. (2023). Organocatalytic Enantioselective Synthesis of Axially Chiral N,N'-Bisindoles. Angewandte Chemie International Edition, 62(17), e202300419. [Link]

  • Xie, J., et al. (2016). Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds. Chemistry – A European Journal, 22(41), 14594-14598. [Link]

  • Zhang, Y., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. Green Chemistry, 24(22), 8687-8692. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isoindoline-4-carbonitrile Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of isoindoline-4-carbonitrile hydrochloride, a compound utilized in the synthesis of complex molecules for drug discovery.[1] By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can mitigate risks and uphold their commitment to environmental stewardship.

Hazard Assessment and Risk Mitigation

Before handling this compound for disposal, a comprehensive risk assessment is crucial. Based on data from related compounds such as isoindoline and its hydrochloride salt, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4]

  • Toxicity: While specific data for this compound is unavailable, related nitrile-containing compounds can be toxic if ingested or absorbed through the skin.[5]

Table 1: Hazard Profile of Related Compounds

Compound/Functional GroupKnown HazardsCitation
IsoindolineSkin, eye, and respiratory irritation.[2][4]
Isoindoline HydrochlorideSkin and eye irritation.[3]
Nitrile CompoundsPotential for toxicity.[5]
Hydrochloride SaltsCorrosive, can cause irritation.[6]

Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Given the nature of the compound, it is advisable to double-glove.

  • Body Protection: A flame-resistant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator is necessary.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.

  • Contain: For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container.[7] Avoid generating dust. For liquid spills, absorb with an inert material like vermiculite or sand and then place in the waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Disposal Workflow

The proper disposal of this compound requires a multi-step process to ensure the waste is handled in a safe and compliant manner. The following workflow is recommended:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Work in a chemical fume hood C Collect waste in a designated, properly labeled hazardous waste container B->C D Segregate from incompatible materials (e.g., strong oxidizers, bases) E Store the sealed container in a secondary containment bin D->E F Keep in a designated satellite accumulation area G Arrange for pickup by the institution's Environmental Health and Safety (EHS) office F->G H Waste is transported to a licensed hazardous waste disposal facility

Figure 1: Recommended workflow for the disposal of this compound.

Detailed Disposal Protocol:

  • Waste Segregation: It is critical to segregate waste streams to prevent dangerous reactions.[9] this compound should be collected in a dedicated waste container and not mixed with strong oxidizing agents, strong acids, or strong bases.[3]

  • Containerization: Use a clearly labeled, non-reactive container with a secure lid for waste collection. The label should include the chemical name ("this compound"), the date, and the hazard symbols (e.g., irritant, toxic).

  • Collection of Solid Waste: Unused or expired solid this compound should be carefully transferred into the designated waste container.

  • Collection of Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weigh boats, and contaminated gloves, must also be placed in the hazardous waste container.

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EHS) department.[10] This area should be secure and away from general laboratory traffic.

  • Final Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company.[2][3][4] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

The Rationale Behind the Protocol

The cautious approach outlined in this guide is necessitated by the compound's chemical structure. The nitrile group presents a potential toxicity hazard, while the hydrochloride salt imparts acidic and corrosive properties. The isoindoline backbone, while less reactive, can still cause irritation. By treating the compound as a hazardous material and following a stringent disposal protocol, laboratories can effectively manage the associated risks. The segregation of waste is particularly important to prevent inadvertent reactions in the waste container, which could lead to the release of toxic gases or an exothermic reaction.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoindoline-4-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
Isoindoline-4-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.